Biphenyl-4,4'-dicarboxylic acid
Description
Significance of Biphenyl-4,4'-dicarboxylic Acid as a Versatile Molecular Building Block
This compound (BPDA) is a rigid, linear organic ligand characterized by a biphenyl (B1667301) core with carboxylic acid groups at the 4 and 4' positions. This distinct molecular architecture is the primary reason for its extensive use as a versatile molecular building block in organic synthesis. researchgate.net The two carboxylic acid groups can form strong, stable coordination bonds with metal ions, making it an ideal linker for creating porous, crystalline structures. Furthermore, these functional groups allow for polymerization reactions, enabling the creation of complex polymers. sigmaaldrich.com
The linear and rigid nature of the biphenyl backbone contributes to the thermal stability and mechanical strength of the resulting materials. When used as a linker in frameworks, its length can influence the pore size and surface area of the final structure, which is a critical factor in applications such as gas storage and catalysis. nih.gov Its ability to form stable, self-assembled molecular architectures through hydrogen bonding between the carboxyl groups further enhances its utility as a foundational component in supramolecular chemistry. researchgate.net
Historical Context and Evolution of Research Involving this compound
The chemistry of biphenyl derivatives has a history spanning over 160 years, with early methods for creating the biphenyl structure including the Wurtz-Fittig reaction. rsc.org Over time, more sophisticated synthesis routes for biphenyl compounds have been developed, such as the Ullmann reaction, Suzuki-Miyaura cross-coupling, and Negishi cross-coupling. rsc.orgguidechem.com
Historically, the synthesis of this compound itself has been approached through several methods. These include the oxidation of 4,4'-dimethylbiphenyl (B165725) and a multi-step process involving the chloromethylation of biphenyl followed by oxidation. guidechem.com A significant advancement in its production was the development of processes to oxidize 4,4'-diisopropylbiphenyl (B92181), which offered a route using more readily available starting materials and resulted in high yields. google.com The evolution of these synthetic methods has been crucial in making this compound more accessible for research and industrial applications. Early research recognized its potential as a monomer for high-performance polymers with high heat resistance and strength. google.com The development of cyanobiphenyls in the 20th century for liquid crystal displays spurred further interest in biphenyl-containing molecules and their applications. uea.ac.uk
Overview of Key Research Domains Employing this compound
The unique properties of this compound have led to its use in several key areas of advanced chemical research.
Metal-Organic Frameworks (MOFs) : BPDA is widely used as an organic linker in the synthesis of MOFs. sigmaaldrich.com These materials have potential applications in gas storage, separation technology, catalysis, and sensing. sigmaaldrich.comsigmaaldrich.com For instance, nickel-based MOFs synthesized with BPDA have been investigated for their use in high-performance supercapacitors. researchgate.netnih.gov The pore size of these MOFs can be tuned by adjusting the synthesis temperature, which in turn affects their electrochemical properties. researchgate.netnih.gov Research has shown that longer linkers like BPDA can lead to MOFs with larger pores and surface areas, which can enhance their capacitance properties. nih.gov
High-Performance Polymers and Liquid Crystals : BPDA is a critical monomer for producing high-performance polymers, including polyesters and aramid resins known for their thermal stability and mechanical strength. google.com It is a key component in the synthesis of nematic aromatic polyesters, which are valuable in the development of liquid crystal polymers. sigmaaldrich.comsigmaaldrich.com These polymers have potential applications in electronics, optical devices, and the automotive and textile industries. sigmaaldrich.comsigmaaldrich.com The rigid structure of BPDA contributes to the liquid crystalline behavior of these polymers. jk-sci.com
Biomedical Applications : In the biomedical field, this compound serves as a building block for synthesizing various pharmaceutical compounds and materials with biological activity. sigmaaldrich.comsigmaaldrich.com Biphenyl derivatives, in general, are important intermediates for a wide range of drugs. ajgreenchem.com Furthermore, its chemical properties make it suitable for the development of drug delivery systems and other biomaterials. sigmaaldrich.com
Data Tables
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₀O₄ |
| Molecular Weight | 242.23 g/mol |
| Appearance | White to light beige powder chemdad.com |
| Melting Point | >300 °C sigmaaldrich.com |
| CAS Number | 787-70-2 sigmaaldrich.com |
Table 2: Research Applications of Ni-BPDC-MOF
| Application | Key Finding |
| Supercapacitors | A nickel-based MOF using BPDA as a linker exhibited a high specific capacitance of 488 F·g⁻¹ at a current density of 1.0 A·g⁻¹. nih.gov |
| Supercapacitors | The sample synthesized at 180 °C showed a nanoplate morphology with a specific surface area of 311.99 m²·g⁻¹. nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-(2-hydroxy-3-propan-2-ylphenyl)ethanone |
InChI |
InChI=1S/C11H14O2/c1-7(2)9-5-4-6-10(8(3)12)11(9)13/h4-7,13H,1-3H3 |
InChI Key |
UFDZOCDZIJSGPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(=O)C)O |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Derivatization of Biphenyl 4,4 Dicarboxylic Acid
Established Synthetic Pathways for Biphenyl-4,4'-dicarboxylic Acid
The production of this compound can be achieved through several synthetic routes, each with its own set of advantages and limitations. These methods range from multi-step organic syntheses to more direct coupling reactions.
Multi-Step Organic Synthesis Routes for this compound
Historically, multi-step syntheses have been employed to produce this compound. One such method involves the chloromethylation of biphenyl (B1667301) to yield 4,4'-bis(chloromethyl)biphenyl. This intermediate is then subjected to a nucleophilic substitution reaction with hexamethylenetetramine, followed by hydrolysis to form 4,4'-biphenyldicarboxaldehyde. The final step involves the oxidation of the dialdehyde (B1249045) with an oxidizing agent like hydrogen peroxide to afford the desired dicarboxylic acid. guidechem.com While this route is feasible, it involves multiple steps and can generate significant chemical waste. guidechem.com
Another multi-step approach begins with the acylation of biphenyl to produce 4,4'-diacetylbiphenyl. This diketone is subsequently oxidized using a hypochlorite (B82951) to yield this compound. google.com However, the use of large quantities of aluminum chloride as a catalyst in the acylation step presents challenges in terms of regeneration and equipment corrosion. google.com
Oxidative Preparations from Substituted Biphenyl Precursors
A more direct approach involves the oxidation of substituted biphenyls. The oxidation of 4,4'-dimethylbiphenyl (B165725) is a common method, though it often requires harsh conditions such as high temperature and pressure, leading to the formation of byproducts and complicating purification. guidechem.com A notable advancement in this area is the use of the Mid-Century (MC) process, which employs a Co/Mn/Br catalyst system for the homogeneous catalytic oxidation of 4,4'-dimethylbiphenyl (DMBP) to this compound (BPDA). acs.org This process has been successfully demonstrated in a titanium reactor, yielding high-purity BPDA. acs.org
Similarly, 4,4'-diisopropylbiphenyl (B92181) can be oxidized with molecular oxygen in the presence of a cobalt and/or manganese catalyst in an aliphatic monocarboxylic acid solvent. google.com This method offers the advantage of using a readily available starting material and can produce the dicarboxylic acid in high yield with fewer byproducts. google.com The oxidation can also be performed on 4,4'-dicyclohexylbiphenyl, which is synthesized by reacting biphenyl with a halogenated cyclohexane. google.com
The oxidation of 4,4'-diphenyl-dimethanal using sodium chlorite (B76162) as the oxidant in an organic solvent at low temperatures also yields this compound. google.com This method is noted for its mild reaction conditions and high yield. google.com
Suzuki Coupling Reaction Applications for Biphenyldicarboxylic Acids Synthesis
The Suzuki cross-coupling reaction, a powerful tool in organic synthesis for forming carbon-carbon bonds, has been successfully applied to the synthesis of biphenyldicarboxylic acids. scirp.orgwikipedia.org This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. wikipedia.org
An inverse biphasic modification of the Suzuki coupling has been developed for preparing isomeric biphenyldicarboxylic acids from halobenzoic acids and arylboronic acids. scirp.org In this system, the reactants and products are contained in the aqueous phase, while the palladium catalyst resides in the organic phase, with a phase transfer catalyst facilitating the reaction. scirp.org This method allows for the recycling of the catalyst and is considered a "green" synthetic route. scirp.orgresearchgate.net
The use of ligand-free Pd/C as a catalyst in an ethanol-water solvent system has also been shown to be effective for the Suzuki coupling of phenylboronic acid and 4-bromobenzoic acid, providing an efficient synthesis of 4,4'-biphenyldicarboxylic acid at room temperature and in the open air. pku.edu.cn This approach offers advantages in terms of cost, operability, and environmental impact, as the catalyst can be recycled multiple times without significant loss of activity. pku.edu.cn
Friedel-Crafts Acylation Approaches for this compound Intermediates
The Friedel-Crafts acylation reaction is a key step in several synthetic routes to this compound, primarily for the synthesis of important intermediates. google.comgoogle.com For instance, the acylation of biphenyl can produce 4,4'-diacetylbiphenyl, which is then oxidized to the dicarboxylic acid. google.comchegg.com
A specific method involves the Friedel-Crafts acylation of 4-diphenic acid with oxalyl chloride using aluminum trichloride (B1173362) as a catalyst to obtain 4,4'-dicarboxylbibenzil. google.comgoogle.com This intermediate is then oxidized to this compound. google.comgoogle.com This synthetic approach is characterized by high atom economy, reasonable technical process, low cost, and high yield. google.comgoogle.com The reaction conditions are mild, and the purification process is straightforward, making it suitable for industrial-scale production. google.comgoogle.com
Synthesis of Functionalized this compound Derivatives
The functionalization of the this compound core allows for the tuning of its properties for specific applications. The introduction of various substituents can influence the solubility, reactivity, and electronic properties of the molecule.
Halogenated this compound Derivatives
The synthesis of halogenated this compound derivatives is of particular interest for creating materials with enhanced properties. For example, octafluorothis compound has been synthesized and used to create complexes with terbium(III) and europium(III) that exhibit photoluminescent properties. researchgate.net
The synthesis of these derivatives often involves starting with halogenated precursors. For instance, the synthesis of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate involves the reaction of 4-bromo-2-chlorophenol (B165030) with 4′-methoxy-[1,1′-biphenyl]-4-carboxylic acid. iucr.org While this example results in an ester, similar strategies can be employed to create halogenated dicarboxylic acids by selecting appropriately substituted starting materials for coupling reactions.
The synthesis of other functionalized derivatives, such as those containing nitro, amino, azido, and ethynyl (B1212043) groups, has also been reported, often starting from a key intermediate like dimethyl 2-nitro-[1,1'-biphenyl]-4,4'-dicarboxylate. rsc.org These functional groups can then be further modified to introduce halogens or other desired functionalities.
Data Tables
Table 1: Overview of Synthetic Methods for this compound
| Method | Precursors | Key Reagents/Catalysts | Advantages | Disadvantages | Reference(s) |
| Multi-Step Synthesis | Biphenyl | Chloromethylating agent, hexamethylenetetramine, H₂O₂ | Established route | Multiple steps, waste generation | guidechem.com |
| Oxidation of 4,4'-Dimethylbiphenyl | 4,4'-Dimethylbiphenyl | High temperature, high pressure | Direct oxidation | Harsh conditions, byproducts | guidechem.com |
| MC Process Oxidation | 4,4'-Dimethylbiphenyl | Co/Mn/Br catalyst | High purity product | Requires specialized reactor | acs.org |
| Oxidation of 4,4'-Diisopropylbiphenyl | 4,4'-Diisopropylbiphenyl | O₂, Co and/or Mn catalyst | High yield, fewer byproducts | - | google.com |
| Suzuki Coupling | Halobenzoic acids, arylboronic acids | Palladium catalyst, base | High efficiency, "green" options | Catalyst cost, reaction conditions | scirp.orgresearchgate.netpku.edu.cn |
| Friedel-Crafts Acylation Route | 4-Diphenic acid, oxalyl chloride | AlCl₃, oxidant | High atom economy, high yield | - | google.comgoogle.com |
Amino-, Nitro-, Ethynyl-, and Azido-Functionalized this compound Derivatives
The synthesis of amino-, nitro-, ethynyl-, and azido-functionalized BPDA derivatives provides a versatile platform for post-synthetic modification and the introduction of specific functionalities into materials. rsc.org
The synthesis of these derivatives often starts from the nitration of a BPDA precursor. For instance, 2-nitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid (H2nitroBPDC) can be prepared from the hydrolysis of its dimethyl ester precursor, dimethyl 2-nitrobiphenyl-dicarboxylate. rsc.org The nitro group can then be reduced to an amino group to yield 2-amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid (H2amineBPDC). rsc.orgnih.gov This amino-functionalized linker is valuable for creating MOFs with open Lewis base sites. nih.gov
Further derivatization can be achieved from the amino group. For example, 2-azido-[1,1'-biphenyl]-4,4'-dicarboxylic acid (H2azideBPDC) can be synthesized from the corresponding amino-BPDA derivative. rsc.org The ethynyl-functionalized derivative, 2-ethynyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid (H2alkyneBPDC), has also been synthesized, offering a reactive site for click chemistry and other coupling reactions. rsc.org A synthetic route to an alkyne-functionalized BPDA derivative involves the reaction of dimethyl 2-amino-[1,1'-biphenyl]-4,4'-dicarboxylate with propargyl bromide, followed by hydrolysis. rsc.org
Table 1: Synthesis of Functionalized this compound Derivatives
| Derivative Name | Abbreviation | Starting Material | Key Reagents/Conditions | Reference |
| 2-Nitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid | H2nitroBPDC | Dimethyl 2-nitrobiphenyl-dicarboxylate | THF, H2O | rsc.org |
| 2-Amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid | H2amineBPDC | 2-Nitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid | Reduction | rsc.orgnih.gov |
| 2-Azido-[1,1'-biphenyl]-4,4'-dicarboxylic acid | H2azideBPDC | 2-Amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid | Diazotization | rsc.org |
| 2-Ethynyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid | H2alkyneBPDC | Dimethyl 2-amino-[1,1'-biphenyl]-4,4'-dicarboxylate | Propargyl bromide, K2CO3, DMF; then NaOH(aq), MeOH/THF | rsc.orgrsc.org |
Methoxylated this compound Derivatives
Methoxylated derivatives of this compound are of interest for their potential to influence the electronic properties and conformation of the resulting materials. A synthetic protocol for dimethyl 2-methoxy-4,4'-biphenyldicarboxylate has been detailed, starting from methyl vanillate (B8668496). protocols.io The synthesis involves the tosylation of methyl vanillate, followed by a nickel-catalyzed cross-coupling reaction. protocols.io
The key steps include the reaction of methyl vanillate with p-toluenesulfonyl chloride in the presence of triethylamine (B128534) and a catalytic amount of dimethylaminopyridine in dichloromethane (B109758) (DCM) to form methyl 3-methoxy-4-(tosyloxy)benzoate. protocols.io This intermediate is then subjected to a reductive coupling reaction using manganese powder and a nickel bromide bipyridine catalyst in anhydrous dimethylformamide (DMF). protocols.io
Table 2: Synthesis of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate
| Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 1 | Methyl vanillate | p-Toluenesulfonyl chloride, triethylamine, dimethylaminopyridine, DCM, room temperature, 4-5 hours | Methyl 3-methoxy-4-(tosyloxy)benzoate | Not specified | protocols.io |
| 2 | Methyl 3-methoxy-4-(tosyloxy)benzoate and Methyl 4-(tosyloxy)benzoate | Manganese powder, NiBr2bipy catalyst, trifluoroacetic acid, anhydrous DMF, 60°C, 1 hour | Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate | 58.5% | protocols.io |
Hydroxy-Functionalized Biphenyl Dicarboxylic Acid Linkers
Hydroxy-functionalized biphenyl dicarboxylic acids are important building blocks for coordination polymers and MOFs, offering potential coordination sites through both the carboxylate and hydroxyl groups. The hydrothermal synthesis method is a common approach for preparing coordination polymers using these linkers. researchgate.net
For example, 3,3'-dihydroxy-(1,1'-biphenyl)-4,4'-dicarboxylic acid and 4,4'-dihydroxy-(1,1'-biphenyl)-3,3'-dicarboxylic acid have been used in the hydrothermal synthesis of various metal-organic architectures. researchgate.net These reactions are typically carried out in water at elevated temperatures, often in the presence of a base and crystallization mediators. researchgate.net
Novel Synthetic Strategies and Process Optimization
The development of efficient, cost-effective, and environmentally friendly synthetic methods for this compound is crucial for its large-scale industrial application.
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being applied to the synthesis of BPDA to minimize environmental impact. One approach is the use of water as a solvent. For instance, a water-soluble fullerene-supported PdCl2 nanocatalyst has been developed for the Suzuki-Miyaura cross-coupling of a bromobenzoic acid with an arylboronic acid in pure water at room temperature, achieving high yields. researchgate.net Another green approach involves the use of polyethylene (B3416737) glycol 400 as a solvent, which has a high vapor pressure and is considered environmentally friendly. google.com The Suzuki-Miyaura coupling reaction in a micellar medium is another efficient and sustainable method for synthesizing biphenyls in water under mild conditions. rsc.org
Investigation of Reaction Parameters and Yield Optimization
Optimizing reaction parameters is key to maximizing the yield and purity of this compound. In a patented two-step synthesis starting from 4-diphenic acid, key parameters such as molar ratios of reactants and temperature are controlled to achieve high yields. The first step involves a Friedel-Crafts acylation with oxalyl chloride and aluminum trichloride, followed by an oxidation step.
Another method involves the oxidation of 4,4'-diisopropylbiphenyl with molecular oxygen in the presence of a cobalt and/or manganese catalyst. google.com A study demonstrated that a yield of 90.3% with 95% purity could be achieved by feeding 4,4'-diisopropylbiphenyl into a reactor with the catalyst and introducing air at a specific temperature and pressure. google.com Further purification can be achieved by recrystallization. nih.gov
Table 3: Optimization of this compound Synthesis
| Synthetic Method | Key Parameters Optimized | Reported Yield/Purity | Reference |
| Friedel-Crafts acylation of 4-diphenic acid | Molar ratios (4-diphenic acid:oxalyl chloride:AlCl₃ = 1:1.1–1.8:1.2–2.0), Temperature (10–30°C) | Yields up to 93-95.4% with ≥99% purity after recrystallization | |
| Oxidation of 4,4'-diisopropylbiphenyl | Catalyst (cobalt and/or manganese), Temperature, Pressure, Feed rate | 90.3% yield, 95% purity | google.com |
| Reductive coupling of p-bromobenzoic acid | Molar ratio (p-bromobenzoic acid:piperazine:cuprous iodide:potassium hydroxide (B78521) = 1:0.4:0.08:2), Temperature (80°C), Time (72 hours) | High yield and purity | google.com |
Development of Bio-based Replacements for this compound
In the quest for sustainable alternatives to petroleum-derived chemicals, significant research has been directed towards the development of bio-based dicarboxylic acids that can potentially replace BPDA in polymer applications.
One promising candidate is 2,2'-bifuran-5,5'-dicarboxylic acid (BFDCA). researchgate.net BFDCA shares structural similarities with BPDA and can be derived from agricultural by-products. Its synthesis is reported to be simpler and can be conducted under milder conditions. researchgate.net Polymers derived from BFDCA are also noted to be biodegradable. researchgate.net
Another important bio-based alternative is 2,5-furandicarboxylic acid (FDCA), which is considered a "sleeping giant" in the field of bio-based polymers and a suitable replacement for terephthalic acid, a related aromatic dicarboxylic acid. mdpi.com FDCA can be produced from 5-hydroxymethylfurfural (B1680220) (HMF), a versatile platform chemical derived from sugars. mdpi.comrsc.org An eco-friendly method for preparing high-purity FDCA from HMF in high yield under mild conditions has been developed. mdpi.com
Table 4: Bio-based Replacements for this compound
| Bio-based Replacement | Abbreviation | Source/Precursor | Key Advantages | Reference |
| 2,2'-Bifuran-5,5'-dicarboxylic acid | BFDCA | Agricultural by-products | Sustainable, simpler synthesis, biodegradable polymers | researchgate.net |
| 2,5-Furandicarboxylic acid | FDCA | 5-Hydroxymethylfurfural (HMF) from sugars | Renewable resource, potential replacement for terephthalic acid | mdpi.comrsc.org |
Coordination Chemistry and Metal Organic Frameworks Mofs / Coordination Polymers Cps
Biphenyl-4,4'-dicarboxylic Acid as an Organic Linker in MOF/CP Construction
The utility of this compound and its derivatives as organic linkers in the synthesis of CPs and MOFs stems from their robust coordination chemistry. nih.gov These linkers possess considerable thermal stability and their carboxylic acid groups can be deprotonated to form carboxylates, which then coordinate to metal ions. nih.govnih.gov The length of the linker molecule, such as in this compound, can influence the pore size and surface area of the resulting MOFs. nih.gov Longer linkers have the potential to create larger pores and greater surface areas. nih.gov
The carboxylate groups of this compound can coordinate to metal ions in several modes, including monodentate, bidentate chelating, and bidentate bridging. This versatility in coordination allows for the formation of a wide array of structural motifs and network dimensionalities, ranging from discrete molecular dimers to one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. nih.govacs.org
For instance, in the synthesis of a nickel-based MOF, the coordination between the carboxylate groups of the this compound ligand and the nickel ions was confirmed through spectroscopic analysis. nih.gov The difference in the positions of certain infrared bands indicated that the COO⁻ groups were coordinated to the metal center in a bidentate mode. nih.gov Similarly, studies on various metal-organic architectures have revealed different coordination modes of the biphenyl-dicarboxylate linkers, such as μ₂-bridging bidentate. nih.gov
The choice of metal ion also plays a crucial role in determining the final structure. Different metal ions, such as Co(II), Mn(II), Zn(II), Cd(II), and Cu(II), have been used in conjunction with biphenyl-dicarboxylate linkers to generate a variety of CPs and MOFs with distinct structural features. nih.govacs.org
The design of MOFs with specific porous architectures is a key area of research. By carefully selecting the organic linker and the metal-containing secondary building unit (SBU), it is possible to control the topology and porosity of the resulting framework. The rigid and linear nature of this compound makes it an excellent candidate for constructing robust frameworks with well-defined pores.
One strategy to tailor the porosity is through the use of ancillary linkers in addition to biphenyl-4,4'-dicarboxylate. For example, the introduction of a bipyridine ligand can lead to the formation of highly open 3D architectures. rsc.org Another approach involves controlling the interpenetration of multiple frameworks. Interpenetration, where two or more independent frameworks are intertwined, can be a tool to fine-tune the porosity of the material. rsc.org
Furthermore, the dimensionality and topology of the resulting CP or MOF can be influenced by the type of biphenyl-dicarboxylate linker used, as demonstrated in the synthesis of cadmium(II) based polymers where different linkers led to structures with varying dimensionalities. acs.org The functionalization of the biphenyl-dicarboxylate linker, for instance with methoxy (B1213986) groups, can also lead to the formation of novel MOFs with unique topologies and properties. rsc.org
Synthesis and Fabrication of this compound-Based MOFs/CPs
The synthesis of MOFs and CPs based on this compound is typically carried out using solvothermal or hydrothermal methods. nih.gov These methods involve heating a mixture of the metal salt and the organic linker in a suitable solvent or water at elevated temperatures and pressures. nih.govresearchgate.net
Hydrothermal synthesis, which uses water as the solvent, is a common method for preparing robust MOFs due to the high thermal stability of multicarboxylic acids with aromatic cores. nih.gov This technique has been successfully employed to generate a variety of CPs and MOFs from biphenyl-dicarboxylate linkers and various metal(II) chlorides. nih.gov
A key advantage of hydrothermal synthesis is the ability to tune the properties of the resulting materials by adjusting the reaction conditions. For example, in the synthesis of a nickel-based MOF with this compound, the pore size of the nanostructure was tuned by varying the synthesis temperature. researchgate.netnih.gov A study showed that a synthesis temperature of 180 °C resulted in a nanoplate morphology with a specific surface area of 311.99 m²·g⁻¹ and a pore size distribution of 1–40 nm. nih.govresearchgate.netnih.gov This demonstrates that temperature is a critical parameter for engineering the pore size and surface area of these materials.
Table 1: Effect of Hydrothermal Synthesis Temperature on Ni-BPDC-MOF Properties
| Synthesis Temperature (°C) | Morphology | Specific Surface Area (m²·g⁻¹) | Average Pore Diameter (nm) |
| 180 | Nanoplate | 311.99 | ~29.2 |
Data sourced from a study on Ni-BPDC-MOF synthesis. nih.govresearchgate.netnih.gov
Solvothermal synthesis is another widely used technique where an organic solvent is used instead of water. nih.gov This method has been employed to synthesize various MOFs using this compound and its derivatives. rsc.orgrsc.org The choice of solvent can significantly influence the resulting crystal structure and properties of the MOF. acs.orgchemrxiv.org
For instance, the solvothermal reaction of a metal salt with a fluorinated biphenyl (B1667301) dicarboxylic acid in the presence of different solvents like N,N-dimethylformamide (DMF) and N,N-diethylformamide (DEF) led to the formation of two structurally different two-dimensional MOFs. acs.org This highlights the crucial role of the solvent in directing the structure of the final product. acs.org The interaction between the solvent and the MOF framework can impact the stabilization of the structure and even lead to the selection of a particular polymorph. chemrxiv.org
Table 2: Examples of Solvothermal Synthesis of Biphenyl-4,4'-dicarboxylate-based MOFs
| MOF Formula | Metal Ion | Ancillary Ligand | Solvent(s) | Dimensionality |
| {[Cd₃(μ₄-bpdc)₃(H₂O)₂]·DMF}ₙ | Cd(II) | - | DMF | 2D |
| {[Zn₃(μ₄-bpdc)₃(μ-bpdb)]·5DMF}ₙ | Zn(II) | bpdb | DMF | 3D |
| {[Zn₂(μ₄-bpdc)₂(μ-bpdb)]·7DMF}ₙ | Zn(II) | bpdb | DMF | 3D |
| {[Zn₄(μ₄-bpdc)₃(DMF)(μ₄-O)(H₂O)]·7DMF·3H₂O}ₙ | Zn(II) | - | DMF | 3D |
bpdc = biphenyl-4,4'-dicarboxylate, bpdb = 1,4-bis(4-pyridyl)-2,3-diaza-1,3-butadiene, DMF = dimethylformamide. Data from a study on controlling interpenetration in flexible MOFs. rsc.org
The morphology and porosity of MOFs and CPs are highly dependent on the reaction conditions. Factors such as temperature, pH, pressure, reaction time, and the choice of solvent all play a significant role in determining the final properties of the material. researchgate.net
In the hydrothermal synthesis of a nickel-based MOF, the morphology, surface area, porosity, and even the capacitive properties were found to vary with the hydrothermal temperature. nih.gov Similarly, in the synthesis of various coordination polymers, structural differences were observed depending on the crystallization mediator, the metal precursor, and the specific dicarboxylic acid linker used. acs.org The use of different crystallization mediators like 2,2'-bipyridine, 4,4'-bipyridine (B149096), or 1,10-phenanthroline (B135089) can lead to the formation of structures with different dimensionalities and topologies. acs.org These findings underscore the importance of precise control over reaction parameters to achieve desired material properties.
Post-Synthetic Modification of this compound-Based MOFs
Post-synthetic modification (PSM) is a powerful strategy for the functionalization of Metal-Organic Frameworks (MOFs) after their initial synthesis, allowing for the introduction of new chemical properties while retaining the original framework structure. rsc.orgacs.org This approach is particularly valuable for tailoring the properties of MOFs for specific applications. rsc.org General PSM strategies include the modification of the organic linkers, the metal nodes, or the introduction of guest molecules. rsc.org
While direct examples of PSM on MOFs exclusively using this compound are not extensively detailed in the provided results, the principles can be applied. For instance, a common PSM technique involves the covalent modification of the organic linkers. acs.org If the this compound ligand were functionalized with reactive groups, these could be altered post-synthesis. Another approach is coordinative PSM, which targets the metal clusters or Secondary Building Units (SBUs). acs.org This could involve the exchange of solvent molecules coordinated to the metal sites or the introduction of new coordinating species.
A notable example of PSM is the N-quaternization of pyridine (B92270) sites in a UiO-67-type zirconium MOF, which contains a bipyridine-dicarboxylic acid linker, a molecule with structural similarities to this compound. nih.gov This modification turned the neutral framework into a cationic one, enhancing its CO2 uptake and altering its optical properties. nih.gov Such strategies highlight the potential for tuning the characteristics of this compound-based MOFs. Furthermore, researchers have demonstrated the ability to create larger pores in MOFs by selectively cleaving certain organic ligands using ozone, a process that could potentially be adapted for mixed-ligand systems involving this compound. acs.org
Structural Elucidation and Topological Analysis of this compound-Based MOFs/CPs
X-ray Crystallography Studies of MOF/CP Structures
Single-crystal X-ray diffraction is an indispensable tool for the precise determination of the three-dimensional structures of MOFs and CPs. For materials based on this compound and its derivatives, X-ray crystallography has revealed a rich diversity of architectures.
For example, a series of four MOFs synthesized with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid showcased different structures depending on the metal ion used (Mn, Ni, Cu, Cd). rsc.org The analysis confirmed a 3D framework with sra topology for the Mn-based MOF and a 2D network with sql topology for the Ni-based one. rsc.org Similarly, studies on MOFs constructed from 3,3′-dimethoxy-4,4′-biphenyldicarboxylic acid with Cd(II), Zn(II), and Cu(II) also revealed distinct structures, including a 3D framework with sra topology for the Cd-based MOF and 2D layered architectures for the Zn and Cu versions. acs.org
Hydrothermal synthesis using dihydroxy-functionalized biphenyl dicarboxylic acid linkers has also yielded a range of structures from molecular dimers to 1D, 2D, and 3D CPs. nih.govacs.org The final architecture is influenced by the metal precursor, the specific isomer of the dicarboxylic acid linker, and the presence of crystallization mediators. nih.govacs.org The flexibility of the biphenyl unit, which allows for rotation between the two phenyl rings, enables the ligand to adapt to the coordination preferences of different metal ions. nih.gov The crystal structure of dimethyl biphenyl-4,4'-dicarboxylate has also been determined, providing fundamental structural information about the uncoordinated ligand. researchgate.net
| Compound | Metal Ion | Ligand | Dimensionality | Topology | Reference |
|---|---|---|---|---|---|
| [MnL(DMF)]n | Mn(II) | 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid | 3D | sra | rsc.org |
| [NiL(H2O)2(DMF)]n | Ni(II) | 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid | 2D | sql | rsc.org |
| [CdL]n | Cd(II) | 3,3′-dimethoxy-4,4′-biphenyldicarboxylic acid | 3D | sra | acs.org |
| [ZnL]n | Zn(II) | 3,3′-dimethoxy-4,4′-biphenyldicarboxylic acid | 2D | - | acs.org |
| [Cu2L2(DMF)2]·6H2O | Cu(II) | 3,3′-dimethoxy-4,4′-biphenyldicarboxylic acid | 2D | 4^4 square lattice | acs.org |
Analysis of Interpenetrated Frameworks and Network Topologies
Interpenetration, where two or more independent frameworks grow through one another, is a common and fascinating phenomenon in MOF chemistry. It can significantly influence the porosity and properties of the final material. In the context of this compound-based MOFs, controlling interpenetration is a key synthetic challenge.
For instance, in the Fe–biphenyl-4,4′-dicarboxylate system, coordination modulation can be used to select between a non-interpenetrated kinetic product and a two-fold interpenetrated thermodynamic product. acs.org The use of longer organic linkers, such as this compound, often leads to interpenetration to fill the large voids that would otherwise be present. acs.org
Several studies have reported interpenetrated frameworks with this compound and its derivatives. A copper-based MOF with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid exhibits a 4-fold interpenetrated 3D framework with lvt topology. rsc.org Another example includes unique two- and fivefold 3D + 3D interpenetrated nets in manganese and zinc-based CPs. nih.gov The synthesis of a series of zinc and cadmium-based compounds with biphenyl-4,4'-dicarboxylate resulted in doubly interpenetrated 3D architectures. rsc.org The network topology of these materials can be complex, as seen in a cadmium-based MOF with a hetero-interpenetrated framework built from two different types of nodes and networks. rsc.org
Characterization of Secondary Building Units (SBUs)
The Secondary Building Unit (SBU) approach is fundamental to the design and synthesis of MOFs. SBUs are pre-defined molecular building blocks, typically metal-carboxylate clusters, that are connected by organic linkers to form the final framework. The nature of the SBU plays a crucial role in determining the topology and properties of the MOF.
In MOFs based on this compound and its derivatives, various SBUs have been identified. A common SBU is the paddle-wheel dinuclear cluster, such as [Cu₂(CO₂)₄], which is found in a copper-based MOF with 3,3′-dimethoxy-4,4′-biphenyldicarboxylic acid. acs.org In the same study, a four-coordinated Zn(II) center acts as the SBU in a 2D network, while a rare eight-coordinated Cd(II) with two bound methoxy groups forms the SBU in a 3D framework. acs.org
Other identified SBUs include [MO₆] (where M = Mn or Ni) in MOFs with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid. rsc.org In a more complex cadmium-based MOF, two different SBUs, [Cd(CO₂)₄] and [Cd₃(CO₂)₈], are present. rsc.org The transformation of PCN-700, which contains cubic Zr₆O₄(OH)₈(H₂O)₄(-COO)₈ SBUs, demonstrates how the chemistry of these units can be exploited for post-synthetic modification. nih.gov
Advanced Research Applications of this compound-Based MOFs/CPs
Gas Adsorption and Separation Studies
The porous nature of MOFs makes them highly promising materials for gas storage and separation. The specific chemical environment and pore dimensions of this compound-based MOFs can be tuned to achieve selective adsorption of certain gases.
A copper-based MOF with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid, which possesses 1D channels with diameters of 11 Å and 7 Å, has demonstrated selective gas adsorption for CO₂ over N₂ and CH₄ over N₂. rsc.org Another study reported on three interpenetrated MOFs composed of Zn₄O clusters and dicarboxylate anions, including one with mixed linkers of this compound and benzene-1,4-dicarboxylic acid. rsc.org This mixed-linker MOF, SUMOF-4, had a significant surface area and showed potential for CO₂ separation from biogas or natural gas. rsc.org
The flexibility of some MOFs can also play a role in their gas adsorption properties. nih.gov For example, a nickel-based MOF using this compound as the linker was synthesized with a tunable pore size and a high specific surface area of 311.99 m²·g⁻¹, indicating its potential for gas adsorption applications. nih.govnih.gov Furthermore, N-quaternization of a related MOF led to an increased CO₂ uptake, which was attributed to stronger interactions between CO₂ and the modified framework. nih.gov
| MOF | Specific Surface Area (m²/g) | Gases Studied | Selectivity | Reference |
|---|---|---|---|---|
| MOF 3 ([Cu2L2(H2O)2]·6H2O·2DMF) | - | CO₂, N₂, CH₄ | CO₂/N₂, CH₄/N₂ | rsc.org |
| SUMOF-4 | 1612 | CO₂, N₂ | - | rsc.org |
| Ni-BPDC-MOF | 311.99 | N₂ | - | nih.govnih.gov |
| UiO-67-bpy-Me | - | CO₂ | Enhanced uptake over parent MOF | nih.gov |
Heterogeneous Catalysis in MOFs/CPs
The ordered, crystalline structure of MOFs provides a unique platform for heterogeneous catalysis, with this compound and its derivatives serving as key building blocks.
Understanding the catalytic reaction mechanisms within MOFs is essential for optimizing their performance. Studies on zirconium-based MOFs, for instance, have investigated the thermal transformation of these materials into zirconium oxycarbide. researchgate.net By using different organic linkers, including this compound, researchers can vary the carbon-to-metal ratio within the MOF precursor and study its effect on the reaction pathway. researchgate.net These investigations often employ a combination of analytical techniques such as X-ray diffraction, thermogravimetric analysis, and transmission electron microscopy to elucidate the intermediate phases and final products of the catalytic process. researchgate.net
The Lewis acidity of the metal nodes in MOFs is a critical factor in their catalytic activity. nih.govresearchgate.net This acidity can be tuned by modifying the organic linker. For example, the perfluorination of this compound to create 2,2',3,3',5,5',6,6'-octafluoro-4,4'-biphenyldicarboxylic acid (H₂fBPDC) has been shown to significantly increase the Lewis acidity of the resulting zirconium-based MOF (Zr₆-fBPDC) compared to its non-fluorinated counterpart. nih.govresearchgate.net This enhanced Lewis acidity can lead to highly active single-site solid Lewis acid catalysts for various organic transformations. nih.gov Quantitative methods, such as electron paramagnetic resonance (EPR) spectroscopy and fluorescence spectroscopy, have been developed to measure the Lewis acidity of these materials. researchgate.net
The catalytic activity of zirconium MOFs can also be enhanced by exchanging the counterions at the metal nodes with species like sulfate (B86663) and triflate, which increases their Lewis acidity and reactivity in reactions such as esterification and Diels-Alder. iastate.edu
MOFs are effective catalysts for the cycloaddition of carbon dioxide with epoxides to form cyclic carbonates, a valuable class of compounds. researchgate.net A zinc-based MOF constructed from 2,2',6,6'-tetramethoxy-4,4'-biphenyldicarboxylic acid has demonstrated the ability to efficiently catalyze this reaction under mild conditions. researchgate.net The catalytic activity is often attributed to the Lewis acidic sites at the metal-oxo clusters within the MOF structure. researchgate.net
Sensing Applications Utilizing Luminescent Properties of MOFs
Metal-organic frameworks synthesized with this compound often exhibit intrinsic luminescence, a property that can be harnessed for chemical sensing. nih.govrsc.org The photoluminescent response of these materials can be modulated by the presence of specific analytes, making them highly sensitive and selective sensors. nih.govrsc.org
The luminescence in these MOFs can originate from the organic linker itself, the metal clusters, or a combination of both through ligand-to-metal or metal-to-ligand charge transfer. nih.gov When an analyte interacts with the MOF, it can alter the electronic structure of the framework, leading to a change in the luminescent signal, such as quenching or enhancement of the emission intensity, or a shift in the emission wavelength. This change serves as the basis for detection. nih.gov The porous nature of these MOFs also plays a crucial role by allowing small molecules to diffuse into the framework and interact with the sensing sites. rsc.org
For instance, the porosity and the nature of the metal-ligand interaction in MOFs constructed from this compound and its derivatives can be fine-tuned to create specific binding sites for target molecules, thereby enhancing the selectivity of the sensor. rsc.org Researchers are actively exploring these luminescent MOFs for the detection of a wide array of substances, including environmental pollutants and biological markers. nih.govrsc.orgrsc.org
Energy Storage Devices
The unique structural and electronic properties of MOFs derived from this compound make them promising candidates for energy storage applications, particularly in supercapacitors and electrochromic devices.
Metal-organic frameworks based on this compound have demonstrated significant potential as electrode materials for supercapacitors. nih.govresearchgate.net Their high surface area and tunable pore sizes facilitate efficient ion diffusion and charge storage. nih.govresearchgate.netnih.gov The length of the this compound linker contributes to creating larger pores and surface areas within the MOF structure, which can enhance capacitance. nih.gov
A notable example is a nickel-based MOF synthesized with this compound (Ni-BPDC-MOF). nih.govresearchgate.netnih.gov By controlling the synthesis temperature, the pore size of the Ni-BPDC-MOF can be tuned. A sample synthesized at 180 °C exhibited a nanoplate morphology with a high specific surface area of 311.99 m²·g⁻¹ and a pore size distribution of 1–40 nm. nih.govresearchgate.net This optimized structure resulted in a high specific capacitance of 488 F·g⁻¹ at a current density of 1.0 A·g⁻¹ in a 3 M KOH aqueous electrolyte. nih.govnih.gov Furthermore, the electrode demonstrated good cycling stability, retaining 85% of its initial capacitance after 2000 cycles. nih.govnih.gov
| Parameter | Value |
|---|---|
| Synthesis Temperature | 180 °C |
| Specific Surface Area | 311.99 m²·g⁻¹ |
| Pore Size Distribution | 1–40 nm |
| Specific Capacitance | 488 F·g⁻¹ at 1.0 A·g⁻¹ |
| Electrolyte | 3 M KOH (aqueous) |
| Cycling Stability | 85% retention after 2000 cycles |
This compound and its derivatives are also utilized in the fabrication of electrochromic devices, which can change their optical properties in response to an applied voltage. acs.orgresearchgate.netgncl.cn MOFs incorporating these linkers can exhibit multicolor electrochromism and fast switching times. acs.orgresearchgate.net
For example, a Ni-IRMOF-74 film synthesized with 3,3′-dihydroxy-4,4′-biphenyldicarboxylic acid demonstrated rapid response times (1.9 s for coloring and 2.0 s for bleaching) and high coloration efficiency (331.0 cm² C⁻¹). acs.org This film showed excellent stability, retaining 95.7% of its performance after 4500 cycles. The color change from transparent to green at 0.8 V and to deep-brown at 1.6 V is attributed to the interaction of Li⁺ ions with the dicarboxylic acid ligand. acs.org An electrochromic device constructed with this film also showed promising performance with a response time of 2.3 s for coloring and 7.9 s for bleaching, and 85% stability after 1200 cycles. acs.org
| Parameter | Value |
|---|---|
| Coloring Time | 1.9 s |
| Bleaching Time | 2.0 s |
| Coloration Efficiency | 331.0 cm² C⁻¹ |
| Stability (Film) | 95.7% retention after 4500 cycles |
| Device Coloring Time | 2.3 s |
| Device Bleaching Time | 7.9 s |
| Device Stability | 85% retention after 1200 cycles |
Environmental Remediation within MOF Structures
The porous nature and functionalizable linkers of MOFs based on this compound make them effective materials for environmental remediation, including the removal of heavy metals and organic dyes from water. rsc.orgacs.org
MOFs can be designed to have a high affinity for specific heavy metal ions, making them efficient adsorbents for water purification. rsc.orgnih.gov The functional groups on the this compound linker can act as chelation sites for heavy metal ions, effectively trapping them within the MOF structure. The high surface area and porosity of these materials allow for a high density of these active sites, leading to high removal capacities. rsc.org While the direct use of this compound in MOFs for heavy metal chelation is an active area of research, the principles of MOF-based heavy metal removal are well-established. rsc.orgnih.gov
The removal of organic dyes from wastewater is a significant environmental challenge, and MOFs constructed from this compound and its derivatives have shown promise as effective adsorbents. mdpi.comfrontiersin.orgresearchgate.net The adsorption mechanism can involve electrostatic interactions, hydrogen bonding, and π-π stacking between the dye molecules and the MOF framework. mdpi.com
For instance, a cadmium-based MOF synthesized with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid exhibited selective adsorption of cationic dyes. rsc.org The porous structure of these MOFs provides a large surface area for dye molecules to adsorb. frontiersin.org The specific interactions between the functional groups on the this compound linker and the dye molecules contribute to the selectivity and efficiency of the removal process. mdpi.comfrontiersin.org The development of MOFs for dye adsorption is a rapidly advancing field, with ongoing efforts to improve their stability, capacity, and selectivity. frontiersin.orgresearchgate.net A zirconium-based MOF, Zr-BPDC, has also been investigated as a precursor for materials used in the removal of organic pollutants. researchgate.net
Polymer Chemistry and High Performance Materials Derived from Biphenyl 4,4 Dicarboxylic Acid
Synthesis of Biphenyl-4,4'-dicarboxylic Acid-Based Polymers
The synthesis of polymers from BPDA typically involves polycondensation reactions, where the dicarboxylic acid or its derivatives react with appropriate co-monomers to form long polymer chains. The choice of co-monomer and reaction conditions dictates the type and properties of the final polymer.
High-Performance Polyesters Synthesis
High-performance polyesters are a significant class of polymers derived from BPDA. The synthesis generally involves the polycondensation of BPDA, or its ester derivatives like dimethyl biphenyl-4,4'-dicarboxylate, with various diols. google.comresearchgate.net This reaction, often carried out at high temperatures and under vacuum, eliminates a small molecule (like water or methanol) to form the polyester (B1180765) linkage. google.com
A notable example is the synthesis of polyester from BPDA and 1,6-hexanediol (B165255). google.com The process can be performed in the melt, in the solid phase, or a combination of both. google.com To achieve high molecular weights, which are crucial for desirable mechanical properties, the reaction is often conducted in stages. An initial esterification or transesterification is followed by a polycondensation step at elevated temperatures (e.g., 240-260°C) and reduced pressure. google.com The use of catalysts, such as titanium tetraisopropoxide, can facilitate the reaction. google.com The resulting polyesters exhibit exceptional thermal stability and mechanical strength.
| Reactants | Catalyst | Reaction Conditions | Resulting Polymer |
| Dimethyl biphenyl-4,4'-dicarboxylate, 1,6-hexanediol | Titanium tetraisopropoxide | 240°C for 1 hr, 260°C for 0.5 hr, then vacuum (0.5 mm) for 1 hr | High-molecular-weight polyester |
| This compound, Diols | Various catalysts | Melt or solid-phase polycondensation | High-performance polyesters |
Aramid Resins Fabrication
Aramid resins, or aromatic polyamides, are another class of high-performance materials for which BPDA is a crucial raw material. google.com The fabrication of aramids involves the polycondensation of BPDA or its derivatives with aromatic diamines. A key example is the reaction with 4,4'-oxydianiline. rsc.org
The synthesis can be carried out via bulk polycondensation at high temperatures. rsc.org The process often involves a two-stage approach: an initial oligomerization step at a moderately high temperature (e.g., 260°C) followed by a polycondensation step at a much higher temperature (e.g., 370°C) under reduced pressure to drive the reaction to completion and achieve high molecular weight. rsc.org Controlling the stoichiometry of the reactants is critical for obtaining high molecular weight polymers. rsc.org The resulting aramid resins are renowned for their exceptional heat resistance and strength, making them suitable for demanding applications. google.com
Liquid Crystalline Polymer (LCP) Development
This compound is a key component in the development of thermotropic liquid crystalline polyesters (LCPs). sigmaaldrich.comsigmaaldrich.com The rigid, rod-like structure of the biphenyl (B1667301) unit is a mesogenic element that promotes the formation of liquid crystalline phases in the polymer melt. researchgate.net
The synthesis of LCPs often involves melt polycondensation of BPDA with various diols and other aromatic dicarboxylic acids. researchgate.netresearchgate.net For instance, novel phosphorus-containing liquid crystalline copolyesters have been synthesized by the polycondensation of dimethyl biphenyl-4,4'-dicarboxylate, diethylene glycol, and a phosphorus-containing diol. researchgate.net The resulting polymers exhibit a nematic liquid crystalline phase, which can be observed through techniques like polarized optical microscopy. researchgate.net The introduction of co-monomers can be used to tune the thermal properties, such as the glass transition temperature and the isotropic temperature, of the resulting LCPs. researchgate.net
Structure-Property Relationships in this compound Polymers
The unique chemical structure of BPDA, characterized by its rigid biphenyl core, directly influences the macroscopic properties of the polymers derived from it.
Investigation of Thermal Stability and Resistance in Resulting Materials
Polymers based on BPDA are well-known for their excellent thermal stability. sigmaaldrich.com The high decomposition temperatures are a direct consequence of the strong aromatic backbone. Thermogravimetric analysis (TGA) is a common technique used to evaluate this property.
For instance, polyesters derived from BPDA exhibit high thermal stability, making them suitable for high-temperature applications. sigmaaldrich.com Similarly, LCPs based on BPDA show high onset of weight loss temperatures. For example, a nematic fully aromatic polyester based on a biphenyl dicarboxylic acid derivative exhibited an onset of weight loss at about 480°C. rsc.orgrsc.org The introduction of certain co-monomers, such as phosphorus-containing diols in copolyesters, can enhance char formation at high temperatures without compromising the initial thermal stability of the polymer. researchgate.net
Thermal Properties of BPDA-Based Polymers
| Polymer Type | Co-monomer(s) | Decomposition Temperature (Td,5%) | Reference |
|---|---|---|---|
| Nematic Aromatic Polyester | Hydroquinone derivative | ~480-487 °C | rsc.org |
Analysis of Enhanced Mechanical Properties
The rigid and linear structure of the BPDA monomer unit contributes significantly to the enhanced mechanical properties of the resulting polymers. rsc.org Polyesters derived from BPDA, particularly those with high molecular weights, can exhibit unexpectedly high tensile strength. google.com
For example, a polyester synthesized from BPDA and 1,6-hexanediol with an inherent viscosity of at least 1.2 demonstrated a tensile strength greater than 10,000 psi. google.com This high strength is attributed to the rigidity of the polymer chains and the ability to achieve high molecular weights. google.com The mechanical properties can be further tailored by adjusting the molecular weight and through the incorporation of co-monomers or property modifiers.
Mechanical Properties of a BPDA-based Polyester
| Polymer | Inherent Viscosity (I.V.) | Tensile Strength (psi) | Reference |
|---|---|---|---|
| Polyester of BPDA and 1,6-hexanediol | > 1.2 | > 10,000 | google.com |
The structure-property relationships in BPDA-based polymers are a testament to the importance of monomer design in creating high-performance materials. The inherent rigidity and thermal stability of the this compound moiety provide a robust foundation for polymers with exceptional thermal and mechanical characteristics.
Electrical Insulation Characteristics and Dielectric Properties
Polymers derived from this compound are noted for their excellent electrical insulation properties, which are critical for their application in the electrical and electronics sectors for uses such as insulation, encapsulation, and the fabrication of high-performance electronic components. sigmaaldrich.comsigmaaldrich.com These properties are characterized by a low dielectric constant and high breakdown strength. sigmaaldrich.com
The dielectric properties of polymers are influenced by their molecular structure. For instance, in polyimides, the order of the dielectric constant and dielectric loss tangent for films derived from different dianhydrides is often PMDA-PI > BTDA-PI > BPDA-PI. bohrium.com This indicates that polyimides based on BPDA can exhibit superior dielectric performance with lower dielectric constants and losses.
Research on poly(ester imide) (PEsI) copolymers synthesized from 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA), among other monomers, has demonstrated their potential for high-frequency applications. These materials have shown low dielectric constants (Dk) as low as 3.29 and dielectric dissipation factors (Df) in the range of 0.0041 to 0.0050 at 10 GHz. researchgate.net Furthermore, they possess high dielectric strength (Ds) in the range of 220–230 V/μm. researchgate.net
The introduction of silicon-containing monomers, such as 1,3-bis(3-aminopropyl)-1,1,3,3-tetramethyl disiloxane (B77578) (DSX), into polyimide structures with BPDA can further enhance dielectric properties. nih.gov Studies have shown that such modifications can lead to polyimides with a dielectric constant (Dk) of 2.35 and a dielectric loss (Df) of 0.007. nih.gov
Below is a table summarizing the dielectric properties of various polyimide films, including those derived from BPDA.
| Polymer | Dielectric Constant (Dk) | Dielectric Loss (Df) | Electric Breakdown Strength (kV/mm) |
| PMDA-PI | > BTDA-PI & BPDA-PI bohrium.com | > BTDA-PI & BPDA-PI bohrium.com | 326.80 mdpi.com |
| BTDA-PI | < PMDA-PI, > BPDA-PI bohrium.com | < PMDA-PI, > BPDA-PI bohrium.com | 478.90 mdpi.com |
| BPDA-PI | < PMDA-PI & BTDA-PI bohrium.com | < PMDA-PI & BTDA-PI bohrium.com | 357.07 mdpi.com |
| PEsI Copolymers (BPDA-based) | 3.29 (at 10 GHz) researchgate.net | 0.0041 - 0.0050 (at 10 GHz) researchgate.net | 220 - 230 (V/μm) researchgate.net |
| Silicon-containing PI (with BPDA) | 2.35 nih.gov | 0.007 nih.gov | Not Specified |
Table showing a comparison of dielectric properties for various polyimide films.
Comparison with Alternative Monomers for Polymer Synthesis
This compound is a preferred monomer for high-performance polymers, but its synthesis can be complex and environmentally challenging. jk-sci.com This has led to the exploration of alternative monomers.
One notable alternative is 2,2'-bifuran-5,5'-dicarboxylic acid (BFDCA), which shares a similar structure to BPDA but offers a more sustainable profile as it can be derived from agricultural by-products. jk-sci.com Polymers synthesized from BFDCA are also biodegradable, addressing environmental concerns. jk-sci.com For example, when polymerized with ethylene (B1197577) glycol, BFDCA yields a polymer with better processing properties compared to its BPDA-based counterpart. jk-sci.com
When compared to other common dicarboxylic acids used in polymer synthesis, such as terephthalic acid and isophthalic acid, BPDA's rigid biphenyl unit offers distinct advantages. The introduction of BPDA into poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) chains, for instance, has been shown to lower the melting point for easier processing while increasing the glass transition temperature and thermal stability. researchgate.nettandfonline.com
The choice of dicarboxylic acid monomer significantly impacts the final properties of the polymer. The following table provides a comparative overview of BPDA and other dicarboxylic acids used in polymer synthesis.
| Monomer | Key Structural Feature | Impact on Polymer Properties | Example Application/Finding |
| This compound (BPDA) | Rigid, linear biphenyl unit | High thermal stability, excellent mechanical strength, good electrical insulation. sigmaaldrich.comsigmaaldrich.com | Used in high-performance polyesters and polyimides for electronics and aerospace. sigmaaldrich.com |
| Terephthalic acid | Linear benzene (B151609) ring | Contributes to rigidity and high melting points in polyesters like PET. | A key component in the synthesis of poly(butylene adipate-co-terephthalate) (PBAT), providing rigid segments. nih.gov |
| Isophthalic acid | Kinked benzene ring | Disrupts chain packing, leading to lower crystallinity and melting points, improved solubility. | Used to create amorphous copolyesters. ontosight.ai The kinked structure in some homopolymers can inhibit the formation of a liquid crystalline phase. rsc.org |
| 2,2'-Bifuran-5,5'-dicarboxylic acid (BFDCA) | Bio-derived furan (B31954) rings | Offers biodegradability and improved processing properties. jk-sci.com | A sustainable alternative to BPDA for high-performance polymers. jk-sci.com |
Table comparing this compound with other dicarboxylic acid monomers.
The selection of a specific dicarboxylic acid monomer is a critical decision in polymer design, allowing for the tailoring of properties to meet the demands of a wide array of applications, from everyday plastics to advanced materials for extreme environments.
Supramolecular Chemistry and Self Assembly of Biphenyl 4,4 Dicarboxylic Acid
Self-Assembly Mechanisms of Biphenyl-4,4'-dicarboxylic Acid on Surfaces
The self-assembly of BPDA on solid substrates is a process governed by a delicate interplay of molecule-molecule and molecule-substrate interactions. These interactions dictate the formation of highly ordered two-dimensional (2D) structures, offering a bottom-up approach to fabricating functional nanostructures. researchgate.net The carboxyl groups of BPDA are pivotal, capable of forming robust hydrogen bonds and coordinating with metal surfaces, making it an exemplary model for studying on-surface supramolecular assembly. acs.orgresearchgate.net
Hydrogen Bonding Interactions in Ordered Supramolecular Structures
Hydrogen bonding is a primary driving force in the self-assembly of BPDA. The carboxylic acid groups can form strong, directional hydrogen bonds, leading to the creation of well-defined supramolecular synthons. researchgate.netethernet.edu.et The most common motif is the formation of cyclic hydrogen-bonded dimers, where two BPDA molecules are linked together. nih.govgeorgiasouthern.edu These dimers can then further assemble into larger, ordered networks, such as one-dimensional chains or two-dimensional sheets. researchgate.net The strength and directionality of these hydrogen bonds provide a high degree of control over the resulting supramolecular architecture. ethernet.edu.et
Adsorption Geometry and Molecular Orientation on Metallic Substrates (e.g., Ag, Au, Cu)
The adsorption behavior of BPDA varies significantly depending on the metallic substrate used, including its material and crystallographic orientation. acs.orgarxiv.org
On Silver (Ag) Surfaces: On Ag(111) and Ag(100) surfaces, BPDA molecules self-assemble into ordered networks. acs.orgarxiv.org The initial phase typically consists of intact BPDA molecules linked by hydrogen bonds. researchgate.netacs.org The orientation of the molecules is influenced by the substrate, with studies showing that the aromatic rings may adopt specific orientations relative to the underlying substrate lattice to optimize adsorbate-substrate interactions. researchgate.net The interaction with the silver surface is generally weaker compared to copper, allowing for the observation of distinct, thermally-induced phase transformations. acs.org
On Gold (Au) Surfaces: On Au(111), BPDA molecules also form ordered structures. At room temperature, they condense into needle-shaped domains where the primary bonding motif is the carboxylic acid dimer. researchgate.netacs.org The interaction with the gold surface can also lead to the formation of metal-organic coordination networks, particularly at elevated temperatures where deprotonation and incorporation of gold adatoms can occur. acs.org The orientation of the biphenyl (B1667301) ring is often found to be vertical or tilted with respect to the surface. acs.org
On Copper (Cu) Surfaces: Copper surfaces exhibit a higher reactivity towards BPDA compared to silver and gold. acs.org On Cu(100), BPDA readily deprotonates even at room temperature, leading to the formation of structures stabilized by metal-carboxylate bonds. acs.org On Cu(111), a mixture of partially and fully deprotonated phases can be observed at room temperature, indicating a slightly lower reactivity than the Cu(100) surface. acs.org The strong interaction with copper often dictates the geometry of the self-assembled layer.
| Substrate | Adsorption Characteristics | Primary Bonding |
| Silver (Ag) | Ordered networks of intact molecules at room temperature. researchgate.netacs.org | Hydrogen bonding. acs.org |
| Gold (Au) | Needle-shaped domains of hydrogen-bonded dimers at room temperature. researchgate.netacs.org | Hydrogen bonding, metal-organic coordination at higher temperatures. acs.org |
| Copper (Cu) | Deprotonation at room temperature, forming metal-carboxylate bonds. acs.org | Metal-organic coordination. acs.org |
Phase Transformations and Thermal Response of Adsorbed Layers
Adsorbed layers of BPDA on metallic surfaces can undergo significant structural changes in response to thermal stimuli. These phase transformations are often driven by the deprotonation of the carboxylic acid groups. researchgate.net
On Ag(001), a thermally induced phase transformation is observed where the initial hydrogen-bonded network (α-phase) transforms into a more complex structure (β-phase). acs.org This transformation is a result of the deprotonation of the carboxyl groups, which alters the intermolecular interactions and allows for the formation of new binding motifs. researchgate.netacs.org Real-time studies using low-energy electron microscopy (LEEM) have visualized these transformations, revealing that they can occur as a burst-like mechanism. arxiv.org
On Au(111), annealing the initial needle-shaped domains (α-phase) above approximately 330 K leads to an irreversible transformation into more compact domains (β-phase). acs.org This change is attributed to partial deprotonation, which breaks the initial dimer bonds and allows for the formation of new hydrogen bonds with adjacent molecules through a slight rotation. acs.org Further heating can lead to a third phase (γ-phase) consisting of a 2D metal-organic coordination network. acs.org
Role of Deprotonation in Surface Self-Assembly Kinetics
Deprotonation of the carboxylic acid groups is a critical step that significantly influences the kinetics and outcome of BPDA self-assembly on surfaces. acs.org The tendency to deprotonate is highly dependent on the substrate material and its surface orientation. acs.org
The deprotonation process can lead to the formation of ionic hydrogen bonds or organometallic bonds, which are key to creating diverse supramolecular architectures. researchgate.net On reactive substrates like copper, deprotonation can occur spontaneously at room temperature, directly leading to metal-organic structures. acs.org On less reactive surfaces like silver and gold, deprotonation is typically induced by thermal annealing. researchgate.netacs.org
The kinetics of phase transformations driven by deprotonation are complex. In a full monolayer on Ag(001), mass transport via on-surface diffusion is hindered. researchgate.net In such cases, deprotonation of up to half of the carboxyl groups can be accommodated within the existing phase by forming new binding motifs. researchgate.net For more extensive deprotonation that requires significant structural rearrangement, the presence of free substrate areas, such as voids in the initial layer, becomes necessary. researchgate.net
Supramolecular Architectures and Dynamic Systems with this compound
Beyond simple 2D layers, BPDA can be a component of more complex and dynamic supramolecular systems. Its rigid structure and ability to form defined connections make it an excellent candidate for constructing higher-order architectures.
Superhelix Formation in Self-Assembled Structures
In combination with other molecular components, BPDA can drive the formation of helical and superhelical structures. For instance, when symmetrically coupled with L-phenylalanine, the resulting molecule can self-assemble into superhelical nanofibers. chinesechemsoc.org
The formation of these superhelices is a multi-step process. The rotary packing of the central biphenyl units allows for π–π stacking interactions. chinesechemsoc.org These interactions, combined with hydrogen bonding between the phenylalanine moieties, stabilize the formation of helical aggregates. chinesechemsoc.org These helical aggregates then bundle into nanofibers, which in turn twist to form higher-order superhelices. chinesechemsoc.org
A key feature of these systems can be their dynamic nature. The coordination of the carboxylic acid groups with metal ions can allow for reversible morphological transitions. For example, the addition of Fe³⁺ ions can induce the uncoiling of the superhelical nanofibers and their transformation into nanospheres. chinesechemsoc.org This transition can be reversed through a redox reaction, demonstrating the potential for creating dynamic and responsive supramolecular systems based on BPDA. chinesechemsoc.org
Dynamic Morphology Transitions in Supramolecular Assemblies
The self-assembly of molecules derived from this compound can lead to the formation of complex, higher-order structures that are not static. These assemblies can undergo dynamic transitions between different morphologies, a process of significant interest for creating advanced, functional materials. chinesechemsoc.org The ability to control the shape and structure of these assemblies at the nanoscale is a key goal in supramolecular engineering. rsc.org
A notable example involves a derivative where L-phenylalanine is coupled to this compound. This molecule self-assembles into superhelical nanofibers. chinesechemsoc.org The formation of these sophisticated structures is a cooperative process involving hydrogen bonding between the amino acid components and π–π stacking of the biphenyl cores. chinesechemsoc.org The dynamic nature of these assemblies is highlighted by their ability to transition between different ordered forms, a behavior crucial in many biological processes. chinesechemsoc.org
These morphological transitions can be influenced by various external factors, including solvent composition and the presence of metal ions. For instance, the self-assembly behavior of this compound derivatives has been studied in different solvent systems, such as mixtures of water and ethanol, demonstrating the sensitivity of the resulting morphologies to the environment. chinesechemsoc.org
| Derivative System | Initial Morphology | Transformed Morphology | Trigger |
| L-phenylalanine-biphenyl-4,4'-dicarboxylic acid | Superhelical nanofibers | Nanospheres | Coordination with metal ions and redox reaction chinesechemsoc.org |
Redox-Regulated Morphological Interconversion in Assemblies
A particularly powerful method for controlling the morphology of supramolecular assemblies is through redox reactions. By incorporating redox-active components, it is possible to switch the structure of an assembly between different states in a controlled and often reversible manner.
This principle has been demonstrated in systems where derivatives of this compound are used. In the case of the L-phenylalanine-biphenyl-4,4'-dicarboxylic acid derivative, the coordination between the carboxyl groups and metal ions allows for a reversible morphological interconversion between superhelical structures and nanospheres, which is triggered by a redox reaction. chinesechemsoc.org This reversible transition can be repeated over several cycles, showcasing a robust switching mechanism. chinesechemsoc.org
Another area where redox activity is crucial is in metal-organic frameworks (MOFs) that use this compound or its functionalized analogues as linkers. The electrochemical properties of these materials can be finely tuned. For example, a nickel-based MOF film using 3,3′-dihydroxy-4,4′-biphenyldicarboxylic acid as the linker exhibits electrochromic behavior. acs.org The film's color can be switched from transparent to green and then to deep-brown by applying different voltages. acs.org This color change is a result of redox events involving the interaction of lithium ions with the organic ligand. acs.org The stability of such systems is a key research focus, with some MOFs demonstrating high retention of their electrochromic properties over thousands of cycles. acs.org
Similarly, the diethyl ester of this compound shows multi-color electrochromism, changing from colorless to yellow and then to red upon a two-step electrochemical reduction. rsc.org
Table of Redox-Regulated Transitions
| System | Stimulus | Color/Morphology Change | Performance Metrics |
| Ni-IRMOF-74 film with 3,3′-dihydroxy-4,4′-biphenyldicarboxylic acid | 0.8 V | Transparent to Green | Response time: 1.9 s (coloring), 2.0 s (bleaching) acs.org |
| Ni-IRMOF-74 film with 3,3′-dihydroxy-4,4′-biphenyldicarboxylic acid | 1.6 V | Green to Deep-Brown | Stability: 95.7% retention after 4500 cycles acs.org |
| This compound diethyl ester | -1.5 V (Reduction) | Colorless to Yellow | - |
| This compound diethyl ester | -2.2 V (Reduction) | Yellow to Red | - |
The study of these dynamic and redox-active systems based on this compound is crucial for the development of smart materials for applications ranging from information displays and smart windows to advanced catalytic systems and targeted delivery platforms.
Computational and Theoretical Investigations of Biphenyl 4,4 Dicarboxylic Acid and Its Assemblies
Density Functional Theory (DFT) Studies
DFT has emerged as a powerful tool for investigating the electronic, structural, and spectroscopic properties of BPDC and its derivatives. These theoretical studies provide insights that complement experimental findings and guide the design of new materials.
Electronic Structure Calculations of Biphenyl-4,4'-dicarboxylic Acid Derivatives
DFT calculations are employed to understand the electronic landscape of BPDC and its substituted analogues. The electronic properties are significantly influenced by the nature and position of functional groups on the biphenyl (B1667301) core.
For instance, substituting nitro groups at the 4,4' positions in 2,2'-dicarboxylic acid derivatives creates significant steric hindrance, leading to a non-planar molecular geometry. In contrast, the parent [1,1'-Biphenyl]-4,4'-dicarboxylic acid (BPDC) is favored in MOF synthesis due to its linear geometry and high symmetry. The introduction of an amino group, as in 2-amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid, alters the electronic properties, making the ligand a good hydrogen bond donor and enhancing the stability of the resulting coordination polymers.
The electronic structure directly impacts the material's properties. For example, the electron-donating nature of amino groups in 4,4'-diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid leads to different optical properties compared to the electron-withdrawing nitro groups in its dinitro counterpart.
Table 1: Comparison of Electronic Properties of this compound Derivatives
| Derivative | Functional Group | Electronic Effect | Impact on MOF Properties |
| 4,4'-dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid | Nitro (-NO₂) | Electron-withdrawing | Creates steric hindrance, leading to non-planar geometry. |
| 4,4'-diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid | Amino (-NH₂) | Electron-donating | Enables hydrogen bonding, stabilizing MOF structures. |
| 2-Amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid | Amino (-NH₂) | Electron-donating | Enhances stability through intramolecular hydrogen bonding. |
| [1,1'-Biphenyl]-4,4'-dicarboxylic acid (BPDC) | None | --- | Provides linear geometry and high symmetry. |
Vibrational Analysis and Spectroscopic Assignment (e.g., SERS, IR)
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule's structure and bonding. nih.gov DFT calculations are crucial for assigning the observed vibrational modes to specific molecular motions.
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used to study molecules adsorbed on metal surfaces. nih.govmdpi.com DFT calculations have been used to model the SERS spectra of molecules like biphenyl-4-thiol (BPT) on gold surfaces, helping to assign low-frequency vibrational modes and understand the influence of the metal-molecule interface. cam.ac.uk In studies of plant gallnut polyphenols, SERS revealed significant structural changes upon adsorption to a metal surface, with a notable weakening of the benzene (B151609) ring's 8a vibration and an intensification of the 19a mode. mdpi.com
Adsorption Energy and Geometry Calculations on Surfaces
The interaction of BPDC with surfaces is fundamental to the formation of self-assembled monolayers and the growth of MOF thin films. DFT calculations can predict the most stable adsorption geometries and the corresponding adsorption energies.
Studies of dicarboxylic acids on copper surfaces have shown that the work function is affected by the conformation of the adsorbed molecules. colab.ws For BPDC on Cu(001), a compressed phase with a higher density than the more common c(8 × 8) structure has been observed, though it is only stable during deposition. nih.gov Research on silver substrates has explored the role of surface orientation in the self-assembly and transformation of BPDC. ceitec.cz
Investigation of Molecular Interactions and Reactivity
DFT can be used to investigate the various non-covalent interactions that govern the assembly of BPDC molecules, such as hydrogen bonding and π-π stacking. Understanding these interactions is key to predicting the crystal structure and stability of BPDC-based materials.
For example, in 4,4'-dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid, the interplay between intramolecular steric hindrance and intermolecular packing forces dictates the solid-state conformation. The presence of different functional groups can also influence reactivity. For instance, the nitro groups in 2-nitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid make it a useful intermediate for post-synthetic modification, as the nitro group can be reduced to an amino group.
Optical Property Prediction and Photocatalytic Systems Modeling in MOFs
BPDC is a common linker in MOFs that are investigated for their photocatalytic activity. rsc.orgmdpi.com DFT is used to model the electronic band structure and predict the optical properties of these materials, which is crucial for designing efficient photocatalysts. rsc.orgresearchgate.net
In UiO-67, a MOF composed of a zirconium cluster and BPDC linkers, theoretical studies have been conducted to understand how to tune its optical properties for photocatalysis. rsc.org By replacing some BPDC linkers with 2,2'-bipyridine-5,5'-dicarboxylic acid, researchers aim to modulate the material's light absorption and reduce charge recombination. rsc.org The organic linkers in MOFs can act as antennas to harvest light and activate the metal nodes. mdpi.com The goal is to develop MOFs that can be activated by visible light to drive reactions like water splitting and CO2 reduction. mdpi.comacs.org
Thermodynamic Stability Assessment of Coordination Complexes
The thermodynamic stability of the coordination complexes formed between BPDC and metal ions is a critical factor in the synthesis of robust MOFs. DFT calculations can be used to estimate the binding energies and assess the stability of different coordination geometries.
The synthesis of nickel-based MOFs with BPDC has been reported, with the pore size of the nanostructure being tunable by adjusting the synthesis temperature. researchgate.netnih.gov These materials have shown promise for applications in supercapacitors. researchgate.netnih.gov Similarly, the synthesis of MOFs with zinc and cadmium has been explored, leading to structures with varying dimensionality and porosity. rsc.org Computational analysis of these crystal structures helps to understand their void systems and potential for applications like photofluorescent sensing. rsc.org
Molecular Dynamics Simulations of this compound Systems
Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the time-dependent behavior of molecular systems. This technique calculates the trajectory of atoms and molecules by numerically solving Newton's equations of motion, providing detailed insights into structure, dynamics, and thermodynamics at the atomic level. For systems involving this compound (BPDC), MD simulations are crucial for understanding its conformational dynamics, self-assembly processes, and its role as a structural component in larger supramolecular structures like metal-organic frameworks (MOFs).
The accuracy of an MD simulation is fundamentally dependent on the force field, which is a set of potential energy functions and associated parameters that describe the interactions between atoms. uiuc.edu Widely used force fields for organic molecules like BPDC include the CHARMM General Force Field (CGenFF), the General AMBER Force Field (GAFF), and OPLS (Optimized Potentials for Liquid Simulations). nih.gov These force fields are parameterized to reproduce experimental data and quantum mechanical calculations for a wide range of small molecules, covering bond lengths, angles, dihedral torsions, and non-bonded interactions (van der Waals and electrostatic). uiuc.edunih.gov For more complex systems, particularly those involving metals or polarization effects, polarizable force fields like the Drude oscillator model may be employed for higher accuracy. nih.govmdpi.com
MD simulations have been instrumental in elucidating the behavior of BPDC in various environments. A key area of investigation is the self-assembly of BPDC molecules on surfaces, a process governed by a delicate balance of molecule-substrate and intermolecular interactions. acs.org While experimental techniques like scanning tunneling microscopy provide static images of the resulting structures, MD simulations can reveal the dynamic pathways of their formation. acs.orgiaea.org Simulations can model how the deprotonation of the carboxylic acid groups, often triggered by temperature or interaction with a substrate like copper, influences the assembly into well-ordered patterns. acs.orgiaea.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Approaches for Functional Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scienceforecastoa.com This approach is widely used in drug discovery to predict the activity of new chemical entities and to guide the synthesis of more potent and selective analogues. scienceforecastoa.comnih.gov For functional derivatives of this compound, QSAR studies have been pivotal in identifying the key structural features that govern their therapeutic effects, particularly as anti-inflammatory and analgesic agents. medcraveonline.comwalshmedicalmedia.com
The core principle of QSAR involves calculating a set of numerical descriptors for each molecule in a series and then using statistical methods, such as multiple linear regression, to build a model that relates these descriptors to their measured biological activity. scienceforecastoa.commedcraveonline.com These descriptors can encode various physicochemical properties, including lipophilicity (e.g., logP), electronic effects (e.g., Hammett constants), steric parameters (e.g., molar refractivity), and 3D structural features. scienceforecastoa.comacs.org
Several QSAR studies have been performed on biphenyl derivatives, often analogues of existing drugs like flurbiprofen. medcraveonline.comresearchgate.net In one such study on biphenyl carboxamide analogues with analgesic activity, a statistically significant model was developed that could predict the biological activity based on a combination of descriptors. medcraveonline.com The model's predictive power was validated using a test set of compounds not included in the model's initial development. medcraveonline.com Such models are invaluable for designing novel biphenyl carboxamides with potentially enhanced analgesic effects. medcraveonline.com
Another study focused on cyclohexylcarbamic acid biphenyl-3-yl esters as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme implicated in pain and anxiety. acs.org A systematic QSAR analysis of a large set of derivatives revealed several key insights:
Polarity and Size: The introduction of small, polar groups at the meta-position of the distal phenyl ring significantly improved inhibitory potency. A negative correlation was found between potency and lipophilicity, suggesting that highly lipophilic substituents were detrimental to activity. acs.org
Substituent Position: Meta-substituted compounds were generally more active than their para-isomers, indicating that the specific location of the substituent is critical for optimal interaction with the enzyme's binding pocket. acs.org
The most potent compound identified in this series was the 3'-carbamoyl derivative, which was an order of magnitude more potent than the parent compound. acs.org These findings, summarized in the table below, demonstrate the power of QSAR to rationalize structure-activity relationships and guide lead optimization. Three-dimensional QSAR (3D-QSAR) methods can further refine these models by considering the spatial arrangement of molecular fields, offering deeper insights into the ligand-receptor interactions. walshmedicalmedia.comacs.orgresearchgate.net
Table 1: Selected Research Findings from QSAR Studies on Biphenyl Derivatives
| Derivative Class | Target/Activity | Key Findings from QSAR Analysis | Reference(s) |
| Cyclohexylcarbamic Acid Biphenyl-3-yl Esters | Fatty Acid Amide Hydrolase (FAAH) Inhibition | Potency negatively correlates with lipophilicity. Small polar groups in the meta-position enhance activity. Large substituents are detrimental. | acs.org |
| Biphenyl Carboxamide Analogues | Analgesic Activity | A two-variable model showed good predictive power (R² = 0.800), enabling the design of novel analgesics. | medcraveonline.com |
| Flurbiprofen Analogues (4'-methylbiphenyl-2-(substituted phenyl) carboxamides) | Anti-inflammatory Activity | Thermodynamic, structural, and electronic parameters were identified as key governors of anti-inflammatory activity. | researchgate.net |
| O-Biphenyl Carbamates | Dopamine D3 Receptor & FAAH Modulation | 3D-QSAR models helped to understand unexpected affinity for off-targets like the CB₁ receptor and guided the design of selective dual modulators. | nih.gov |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For Biphenyl-4,4'-dicarboxylic acid and its derivatives, ¹H and ¹³C NMR provide definitive confirmation of the molecular skeleton, while specialized NMR techniques can probe specific atomic nuclei incorporated into analogues or resulting superstructures.
¹H and ¹³C NMR for Structural Confirmation of this compound and Derivatives
¹H (proton) and ¹³C NMR spectroscopy are fundamental for verifying the identity and purity of synthesized BPDC. The symmetrical nature of BPDC results in a relatively simple spectrum. In the ¹H NMR spectrum, the protons on the aromatic rings typically appear as distinct doublets due to coupling between adjacent protons. The carboxylic acid protons are highly deshielded and appear as a broad singlet at a high chemical shift, often above 13 ppm, depending on the solvent and concentration. chemicalbook.com
¹³C NMR provides complementary information, showing distinct signals for the carboxyl carbon, the carbon atoms to which the carboxyl groups are attached (ipso-carbons), the carbons linking the two phenyl rings, and the remaining aromatic carbons. The chemical shifts are sensitive to the electronic environment, confirming the connectivity of the biphenyl (B1667301) backbone and the presence of the carboxylic acid functional groups. Derivatives, such as esters, show characteristic additional signals for the alkyl groups (e.g., ethyl or methyl groups) with predictable chemical shifts and multiplicities. chemicalbook.comrsc.org
Below is a table summarizing typical NMR data for BPDC and a common derivative.
| Compound Name | Technique | Solvent | Chemical Shift (δ) in ppm and Description |
| This compound | ¹H NMR | DMSO-d₆ | ~13.0 (broad s, 2H, -COOH), ~8.07 (d, 4H, Ar-H), ~7.82 (d, 4H, Ar-H) chemicalbook.com |
| ¹³C NMR | CDCl₃ | ~171.16 (C=O), ~146.56, ~139.90, ~130.78, ~128.99, ~128.33, ~127.36, ~127.22 (Aromatic C) rsc.org | |
| Diethyl biphenyl-4,4'-dicarboxylate | ¹H NMR | CDCl₃ | ~8.12 (d, 4H, Ar-H), ~7.70 (d, 4H, Ar-H), ~4.41 (q, 4H, -CH₂-), ~1.42 (t, 6H, -CH₃) chemicalbook.com |
| ¹³C NMR | Not specified | Data for ester derivatives show characteristic upfield shifts for the alkyl carbons and shifts in the aromatic and carbonyl carbons relative to the parent acid. |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and instrument frequency.
Specialized NMR Techniques (e.g., ¹⁹F NMR for Fluorinated Analogues, ¹¹³Cd NMR for MOFs)
The versatility of NMR extends beyond ¹H and ¹³C. When BPDC is modified or incorporated into larger systems, other NMR-active nuclei can be used as sensitive probes.
¹⁹F NMR for Fluorinated Analogues: The introduction of fluorine atoms into the BPDC scaffold creates fluorinated analogues whose structures can be unequivocally confirmed using ¹⁹F NMR. rsc.org Fluorine has a spin of ½ and 100% natural abundance, making ¹⁹F NMR a highly sensitive technique. researchgate.net The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, providing a powerful tool for verifying the regiochemistry of fluorination and studying conformational changes or interactions in polymers and biological systems containing these analogues. rsc.orgnih.gov
¹¹³Cd NMR for MOFs: When BPDC is used as an organic linker to construct metal-organic frameworks (MOFs), the metal center itself can sometimes be probed by NMR. In the case of cadmium-based MOFs, solid-state ¹¹³Cd NMR is exceptionally useful. A study involving a Cd-MOF synthesized with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid (a BPDC derivative) demonstrated the power of this technique. rsc.org The ¹¹³Cd NMR spectrum revealed three distinct signals at chemical shifts of -25.3, -41.2, and -83 ppm. These were assigned to three different cadmium ions in 6-coordinate, 7-coordinate, and 8-coordinate environments, respectively, providing crucial insight into the complex structure of the framework that would be difficult to obtain by other methods. rsc.org
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Purity
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. For this compound (C₁₄H₁₀O₄), the calculated monoisotopic mass is 242.0579 Da. An experimental HRMS measurement yielding a value extremely close to this theoretical mass confirms the compound's identity and elemental composition with high confidence.
HRMS is also a powerful tool for assessing purity. The presence of impurities, such as starting materials, by-products, or degradation products, would appear as distinct signals with different exact masses. This allows for the detection and identification of contaminants even at low levels, which is critical for applications in materials science and pharmaceuticals where purity is paramount. The mass spectrum may also show characteristic fragment ions, such as those corresponding to the loss of a carboxyl group (-COOH) or water (H₂O).
Infrared (IR) Spectroscopy and Fourier Transform Infrared (FT-IR)
Infrared (IR) spectroscopy probes the vibrational modes of molecules. It is particularly effective for identifying the functional groups present in a sample, making it an indispensable tool for characterizing BPDC and the materials derived from it.
Vibrational Analysis and Functional Group Confirmation in BPDC and its Materials
The FT-IR spectrum of BPDC is dominated by characteristic absorption bands that confirm its structure. The most prominent features include a very broad O-H stretching vibration from the carboxylic acid dimers and a sharp, strong C=O stretching vibration. libretexts.orgorgchemboulder.com The aromatic rings also give rise to characteristic C-H and C=C stretching and bending vibrations.
When BPDC is used to form salts or coordinate to metal centers in MOFs, the FT-IR spectrum changes in predictable and informative ways. researchgate.net Upon deprotonation of the carboxylic acid to form a carboxylate, the broad O-H band disappears, and the single C=O stretching band is replaced by two distinct bands: an asymmetric (νₐₛ) and a symmetric (νₛ) stretching vibration of the COO⁻ group. The positions of these bands and the difference between them (Δν = νₐₛ - νₛ) can provide information about the coordination mode of the carboxylate group to the metal center. nih.gov
The table below details the key vibrational frequencies for BPDC and its coordinated form in a metal-organic framework.
| Functional Group / Bond | Vibrational Mode | Typical Wavenumber (cm⁻¹) in BPDC | Typical Wavenumber (cm⁻¹) in BPDC-based MOF | Significance |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (very broad) | Absent | Confirms the presence of the -COOH group. Disappears upon deprotonation. libretexts.orgresearchgate.net |
| C-H (Aromatic) | Stretching | ~3082 | ~3082 | Indicates the presence of the aromatic rings. nih.gov |
| C=O (Carboxylic Acid) | Stretching | ~1684 (strong) | Absent | Strong band characteristic of the carbonyl in a hydrogen-bonded dimer. researchgate.net |
| COO⁻ (Carboxylate) | Asymmetric Stretch (νₐₛ) | Absent | ~1586 | Appears upon coordination to a metal center, replacing the C=O band. nih.gov |
| COO⁻ (Carboxylate) | Symmetric Stretch (νₛ) | Absent | ~1406 | Appears upon coordination to a metal center. nih.gov |
| C-O | Stretching | 1320 - 1210 | 1320 - 1210 | Part of the carboxylic acid/carboxylate functional group. orgchemboulder.com |
| C=C (Aromatic) | Ring Stretching | 1600 - 1450 | 1600 - 1450 | Confirms the biphenyl backbone structure. |
| M-O (Metal-Oxygen) | Stretching | Absent | ~524 (for Ni-O) | Confirms the formation of a coordinate bond between the carboxylate oxygen and the metal center in a MOF. nih.gov |
Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)
Raman spectroscopy and its surface-enhanced variant, SERS, are powerful non-destructive techniques used to investigate the vibrational properties of molecules. For this compound (BPDC), these methods provide significant insights into its interaction with metal surfaces, which is crucial for its application in molecular electronics and sensor technologies.
Adsorption Behavior and Orientation Studies on Metal Surfaces
The adsorption and orientation of BPDC on metal surfaces, particularly silver and gold, have been a subject of detailed investigation. SERS studies reveal that the orientation of BPDC is highly dependent on the nature of the substrate and the experimental conditions.
Similarly, studies on silver substrates have been conducted to understand the self-assembly and transformation of BPDC layers. Multiscale analysis comparing BPDC on Ag(111) and Ag(100) surfaces shows that while the structural motifs for the intact and fully deprotonated molecules are alike on both surfaces, the intermediate phases involving partially deprotonated BPDC exhibit differences in structure and chemical composition. arxiv.org The orientation of the molecule on the surface is a critical factor in developing reliable functionalization strategies for metallic substrates. arxiv.org The spatial constraints of the biphenyl structure play a role in defining the adsorption orientation of the molecule. mdpi.com
Vibrational Assignment in Adsorbed States using SERS
SERS is instrumental in assigning the vibrational modes of BPDC when it is adsorbed on a metal surface. The enhancement of the Raman signal allows for the detection of subtle changes in the vibrational frequencies, providing a detailed picture of the molecule-surface interaction. The assignments are often supported by Density Functional Theory (DFT) calculations, which provide theoretical vibrational wavenumbers for comparison. kchem.orgresearchgate.net
For biphenyl derivatives on silver surfaces, the SERS spectra show features that can be assigned to specific molecular vibrations. For instance, in a study of 4,4'-biphenyldithiol (B1196716) (BPDT), a molecule structurally similar to BPDC, the SERS spectrum on a silver island film was compared to its ordinary Raman spectra in solid state and in solution. kchem.orgresearchgate.net The broadening of ring stretching bands in the SERS spectrum was indicative of a surface-phenyl ring π interaction. kchem.orgresearchgate.net Excellent agreement was found between the experimental SERS bands and the vibrational modes calculated using DFT for a model of the molecule bound to silver atoms. kchem.orgresearchgate.net
Key vibrational bands observed in the SERS spectra of biphenyl derivatives and their assignments are summarized in the table below. For example, the vibration of the benzene (B151609) ring at 1586 cm⁻¹ for 4-mercaptobenzoic acid (4-MBA) was significantly enhanced by a factor of 7904 when using an 80 nm silver nanosphere substrate. nih.gov Similarly, for BPDT, the benzene ring vibration at 1278 cm⁻¹ was enhanced by a factor of 6781 under similar conditions. nih.gov
Table 1: SERS Enhancement Factors for Key Vibrational Modes of Related Molecules on Silver Nanoparticle-on-Mirror (NPoM) Substrates. nih.gov
| Molecule | Vibrational Mode (cm⁻¹) | Assignment | Enhancement Factor (with 80 nm Ag nanospheres) |
|---|---|---|---|
| 4-Mercaptobenzoic Acid (4-MBA) | 1084 | Ring Breathing | 5452 |
| 4-Mercaptobenzoic Acid (4-MBA) | 1586 | Benzene Ring Vibration | 7904 |
| Biphenyl-4,4'-dithiol (BPDT) | 1078 | Out-of-plane C-H bend | 840 |
| Biphenyl-4,4'-dithiol (BPDT) | 1278 | C-C stretch & C-H bend | 6781 |
| Biphenyl-4,4'-dithiol (BPDT) | 1580 | Benzene Ring Vibration | 1948 |
The analysis of these vibrational bands and their shifts upon adsorption provides critical information on the chemical and physical state of the BPDC molecule on the surface.
X-ray Diffraction (XRD) and Single Crystal X-ray Diffractometry
X-ray diffraction techniques are indispensable for determining the atomic and molecular structure of crystalline materials. For BPDC and its derivatives, both single-crystal and powder XRD are used to elucidate the three-dimensional architecture of coordination polymers and Metal-Organic Frameworks (MOFs), and to characterize the phase purity of bulk materials.
Crystal Structure Determination of Coordination Polymers and MOFs
The process typically involves irradiating a single crystal of the material with monochromatic X-rays (commonly Mo Kα radiation, λ = 0.71073 Å) and measuring the diffraction pattern. nih.govacs.org The crystal structures are then solved using direct methods and refined using full-matrix least-squares on F². nih.govacs.org
Numerous MOFs and coordination polymers based on BPDC or its derivatives have been successfully characterized using SCXRD. nih.govacs.orgrsc.org For example, a series of nine coordination polymers were generated by reacting metal(II) chlorides with biphenyl-dicarboxylate linkers, resulting in structures ranging from molecular dimers to 3D MOFs. nih.govacs.org The structural determination revealed various coordination modes of the BPDC ligand and the formation of interpenetrated networks. nih.govacs.org Similarly, four novel MOFs based on 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid were synthesized and their complex 2D and 3D frameworks were elucidated by X-ray crystallography. rsc.org
Table 2: Crystallographic Data for a Representative MOF (Dimethyl biphenyl-4,4'-dicarboxylate). researchgate.net
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₆H₁₄O₄ |
| Formula Weight | 270.27 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 7.1358 (9) |
| b (Å) | 5.9752 (8) |
| c (Å) | 29.709 (4) |
| Volume (ų) | 1266.7 (3) |
| Z | 4 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 100 |
While SCXRD is the gold standard, obtaining single crystals of sufficient size and quality can be challenging for many MOFs, which often form as microcrystalline powders. escholarship.org In such cases, serial crystallography techniques using synchrotron radiation can be employed to merge data from many microcrystals to solve the structure. escholarship.org
Powder X-ray Diffraction for Material Phase Characterization
Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of polycrystalline materials. nih.gov It is used to identify the crystalline phases present in a bulk sample, determine phase purity, and analyze the crystal structure. nih.gov The PXRD pattern is a fingerprint of a crystalline solid, representing the average diffraction from many randomly oriented crystallites. nih.gov
In the context of BPDC-based materials, PXRD is routinely used to confirm the successful synthesis of a desired MOF structure and to check for the presence of impurities or unreacted starting materials. researchgate.netnih.gov For instance, in the synthesis of a nickel-based MOF (Ni-BPDC-MOF), the PXRD pattern showed several new diffraction peaks at 12.4°, 15.3°, 18.7°, and 30.3° compared to the pure BPDC ligand, confirming the formation of the new MOF structure. nih.gov The positions of these peaks were consistent with other reported isostructural Ni-BPDC-MOFs, indicating a similar crystalline structure. nih.gov
PXRD is also a valuable tool for studying the stability and transformations of MOFs under different conditions, such as temperature changes. researchgate.net By comparing the experimental PXRD pattern with calculated patterns from single-crystal data or from databases, one can quickly identify the phases present in a solid material. nih.gov
Electron Microscopy Techniques
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM), are essential for visualizing the morphology and surface features of materials at the micro- and nanoscale. These methods provide direct visual evidence of the size, shape, and aggregation state of BPDC-based MOF crystals.
In the synthesis of Ni-BPDC-MOFs, FESEM was used to study the surface morphology of the resulting material. researchgate.netnih.gov The images revealed that the Ni-BPDC-MOF consisted of numerous interconnected nanoplates. researchgate.net The synthesis temperature was found to influence the morphology and pore size of the nanostructure. researchgate.netnih.gov For example, a sample synthesized at 180 °C exhibited a clear nanoplate morphology. nih.gov
Another study involving a zirconium-based MOF derived from BPDC (Zr-BPDC) used SEM to examine the synthesized powder. The SEM micrographs showed aggregates of interpenetrated crystallites, coexisting with a more pulverulent, nano-crystallized material. researchgate.net These morphological details are crucial for understanding the material's properties and potential applications, such as in catalysis or for supercapacitors, where surface area and morphology play a significant role. researchgate.netnih.gov Advanced techniques like correlative Raman spectroscopy and Scanning Transmission Electron Microscopy (STEM) can offer even deeper insights by linking local chemical composition to the microstructure, although this has been more broadly applied to other material systems. nih.gov
Scanning Electron Microscopy (SEM) for Morphology Analysis of MOFs
For instance, a nickel-based MOF synthesized with BPDA (Ni-BPDA-MOF) using a one-step hydrothermal method was shown by field emission SEM (FESEM) to consist of interconnected nanoplates. researchgate.net The morphology of these nanoplates was found to be dependent on the synthesis temperature. researchgate.netnih.gov Similarly, the morphology of Co/Fe-MOF bimetallic materials synthesized using benzene-1,4-dicarboxylic acid, a related dicarboxylic acid, exhibited typical octahedral shapes with an average diameter of about 2 micrometers. mdpi.com Changes in the molar ratio of the metals in these bimetallic MOFs led to uneven structure distribution and variations in crystal size and shape. mdpi.com
In another study, a Ni-IRMOF-74 film, which utilizes a biphenyl dicarboxylic-based linker, was characterized by SEM, revealing well-defined nanorod structures on an FTO surface. acs.org This ordered morphology is believed to facilitate efficient electrochromic processes by promoting electrolyte permeation and alleviating mechanical stress during ion exchange. acs.org The morphological evolution of various metal-BDC (benzene dicarboxylic acid) MOFs, including Cu-BDC, Mn-BDC, Ni-BDC, and Zr-BDC, has also been systematically studied over different reaction times using SEM, showing distinct morphological changes as the crystals grow. researchgate.net
The ability to control MOF morphology is critical for optimizing properties like packing density and volumetric gas storage. Research has shown that designed additives, such as derivatives of biphenyl-3,4'-dicarboxylic acid and m-terphenyl-4,4'-dicarboxylic acid, can be used to generate new, non-cubic morphologies in Zn4O cluster-based MOFs. umich.eduumich.edu These additives are selected based on their ability to bridge diagonal metal clusters within the MOF pore, thereby regulating crystal growth and influencing the final morphology. umich.eduumich.edu
Transmission Electron Microscopy (TEM) for Nanostructure Visualization
Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the visualization of the internal nanostructure of materials. For BPDA-based MOFs, TEM is instrumental in examining their crystallinity, pore structures, and the arrangement of metal nodes and organic linkers at the nanoscale. nih.govrsc.org
While MOFs are known to be sensitive to electron beams, advancements in TEM techniques, such as low-dose imaging and cryogenic TEM, have made it possible to study their delicate structures without significant damage. dntb.gov.ua TEM can reveal crucial microstructural features like surfaces, interfaces, and defects, which directly impact the material's properties. nih.gov For example, TEM has been used to identify the coordination of metal nodes and organic linkers in various MOFs, providing a deeper understanding of their structure-function relationship. nih.gov
The evolution of MOF nanostructures during synthesis can also be monitored using TEM. Studies have shown how the morphology of MOFs synthesized via ultrasonic methods changes with varying reaction times, providing insights into the crystal growth mechanism. researchgate.net
Low-Energy Electron Microscopy (LEEM) for Surface Growth Studies of Monolayers
Low-Energy Electron Microscopy (LEEM) is a surface-sensitive technique ideal for studying the real-time growth and structure of thin films and molecular monolayers. csic.esoist.jp In the context of this compound, LEEM has been employed to investigate the initial growth, structure, and thermal stability of BDA domains on single-crystal surfaces.
A study using LEEM and selective area low-energy electron diffraction (μLEED) on the growth of BDA on a Cu(001) surface confirmed the formation of large islands where molecules are linked by hydrogen bonds. aip.orgnih.gov The analysis revealed that the two benzene rings of the adsorbed BDA molecules are twisted along the molecular axis. aip.orgnih.gov An interesting observation was the unconventional growth of domains followed by a second nucleation stage at room temperature, which was attributed to the accumulation of stress within the islands. aip.orgnih.govresearchgate.net The decay of these BDA domains at 448 K was found to be consistent with diffusion-limited behavior. nih.gov
LEEM experiments, conducted in an ultrahigh vacuum environment, allow for the observation of dynamic processes. For instance, the deposition of BDA at elevated temperatures (448 K) showed the nucleation and growth of domains, with the ability to measure the integral coverage in terms of monolayers in real-time. aip.org The use of dark-field LEEM, by selecting specific diffraction spots, allows for the clear visualization of the BDA domains against the substrate. aip.org
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. ncsu.eduresearchgate.net For materials involving this compound, XPS is crucial for confirming the presence of constituent elements and their chemical bonding environments.
For instance, in the characterization of a Ni-IRMOF-74@MBA film, narrow-scan XPS spectra of the Ni 2p region were used to analyze the chemical state of nickel. acs.org Similarly, XPS has been used to analyze dicarboxylic acids, providing reference spectra for carbon and oxygen core levels. surrey.ac.uk The analysis of the C1s and O1s core level spectra can provide detailed information about the different chemical environments of carbon and oxygen atoms within the this compound molecule and its coordination to metal centers in MOFs.
Advanced analysis of XPS data, including curve-fitting procedures for both the primary photoelectron peaks and Auger peaks, can provide detailed information about mixed oxidation states and the chemical nature of thin films. xpsfitting.comresearchgate.net For example, in the study of copper species, detailed analysis of the Cu 2p and Cu LMM Auger spectra allows for the differentiation between Cu(0), Cu(I), and Cu(II) oxidation states. xpsfitting.comresearchgate.net This level of detailed analysis is transferable to the study of BPDA-based MOFs containing redox-active metal centers.
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment of Materials
Thermogravimetric Analysis (TGA) is a thermal analysis technique in which the mass of a substance is monitored as a function of temperature or time as the sample specimen is subjected to a controlled temperature program in a controlled atmosphere. TGA is widely used to determine the thermal stability of materials, including BPDA-based MOFs.
The thermal stability of a Ni-BPDC-MOF synthesized via a hydrothermal method was assessed using TGA. nih.gov The results indicated that the material possessed good thermal stability. nih.gov In another study on bismuth-based MOFs using a related dicarboxylic acid linker, TGA showed that the MOFs were stable up to 380°C, with significant weight loss occurring around this temperature due to the decomposition of the organic ligand. researchgate.net Similarly, TGA has been used to characterize various 4,4'-bipyridine (B149096) carboxylic acid solvates, revealing their melting points and decomposition behavior. researchgate.net
Brunauer-Emmett-Teller (BET) Method for Surface Area and Porosity Analysis of MOFs
The Brunauer-Emmett-Teller (BET) method is a widely used analytical technique for measuring the specific surface area of materials by the physical adsorption of a gas (typically nitrogen) on the surface of the solid. For porous materials like MOFs, the BET surface area is a critical parameter that relates to their capacity for gas storage, separation, and catalysis.
The BET method has been extensively used to characterize MOFs derived from this compound and its derivatives. For example, a Ni-BPDC-MOF synthesized at 180°C exhibited a specific surface area of 311.99 m²·g⁻¹. researchgate.netnih.govnih.gov In another case, a copper-based MOF with a biphenyl-4,4'-dicarboxylate linker was found to have a BET surface area of approximately 901 m² g⁻¹, which is notably high for MOFs based on copper-iodine secondary building units. researchgate.net The pore size distribution of these materials can also be determined from the nitrogen adsorption-desorption isotherms. The Ni-BPDC-MOF, for instance, showed a pore size distribution in the range of 1-40 nm. researchgate.netnih.gov
Environmental and Sustainability Considerations in Biphenyl 4,4 Dicarboxylic Acid Research
Development of More Sustainable Synthesis Routes
The traditional synthesis routes for biphenyl-4,4'-dicarboxylic acid and similar aromatic dicarboxylic acids often face challenges such as long synthetic pathways, the use of harsh conditions, low selectivity, and the generation of pollutants. jk-sci.com This has spurred research into more sustainable and environmentally benign production methods.
A significant advancement is the development of synthesis routes from bio-derived precursors. One such method demonstrates the scalable oxidation of 4,4′-dimethylbiphenyl (DMBP), which can be sourced from bio-derived 2-methylfuran, to produce BPDA with high purity (98.7%). acs.org This process is analogous to the widely used industrial MC process for terephthalic acid production, suggesting a viable path to scale-up. acs.org The DMBP is melted and co-fed with oxygen into a reactor, which avoids oxygen starvation and maintains safety. acs.org The resulting BPDA can be esterified to create polymer-grade dimethyl biphenyl-4,4'-dicarboxylate (BPDC), which is more suitable for melt polymerization at milder temperatures. acs.org
Other green chemistry approaches include the use of less hazardous solvents and catalysts. A method has been developed using polyethylene (B3416737) glycol 400, a solvent with high vapor pressure and low environmental pollution, in a reductive coupling reaction catalyzed by cuprous iodide. google.com Another approach involves a Suzuki-Miyaura cross-coupling reaction, which is noted as a "green chemistry" method, to produce biphenyl (B1667301) derivatives. chemicalbook.com
Historically, methods involved the oxidation of 4,4'-diisopropylbiphenyl (B92181) using molecular oxygen with cobalt and/or manganese catalysts in an aliphatic monocarboxylic acid solvent. google.com While effective, the reliance on heavy metal catalysts and organic solvents remains a concern. Researchers are also exploring bio-based structural analogues to BPDA, such as 2,2'-bifuran-5,5'-dicarboxylic acid (BFDCA), which is derived from agricultural by-products and features a simpler synthesis under milder conditions. jk-sci.com
| Synthesis Route | Starting Materials | Key Features | Sustainability Advantages |
| Bio-based Oxidation acs.org | Bio-derived 4,4′-dimethylbiphenyl (DMBP), Oxygen | Utilizes MC process chemistry; produces high purity BPDA. | Uses renewable feedstock; scalable process reduces economic risk. |
| Reductive Coupling google.com | p-bromobenzoic acid, Piperazine | Uses polyethylene glycol 400 as a solvent and cuprous iodide as a catalyst. | Employs a more environmentally friendly solvent. |
| Oxidation of Alkylated Biphenyl google.com | 4,4'-diisopropylbiphenyl, Molecular Oxygen | Oxidation in the presence of cobalt and/or manganese catalysts. | Provides a high yield of BPDA. |
| Suzuki-Miyaura Coupling chemicalbook.com | Aryl halides, Phenyl boronic acid | Copper-catalyzed cross-coupling reaction in DMF. | Considered a "green chemistry" approach; recoverable catalyst. |
Applications in Environmental Remediation through Derived Materials
This compound serves as a crucial organic linker in the synthesis of metal-organic frameworks (MOFs). nih.govsigmaaldrich.com These crystalline porous materials have vast potential in environmental applications due to their large surface areas and tunable structures. nih.govacs.org
MOFs derived from BPDA are being investigated for various environmental remediation tasks. Their high porosity makes them excellent candidates for the adsorption and separation of pollutants from both air and water. acs.org For instance, certain MOFs have shown potential for desulfurization and denitration processes. acs.org They can also be used to capture carbon dioxide; a copper-based MOF synthesized with a substituted BPDA ligand exhibited efficient catalysis for the cycloaddition of CO2 with epoxides under mild conditions. researchgate.net Another study detailed a copper-based MOF with channels suitable for the selective adsorption of gases like CO2 over N2. rsc.org
In the realm of water purification, MOFs are effective at removing a significant amount of contaminants from aqueous environments due to their superior adsorption capabilities compared to traditional porous materials. acs.org The functionalization and modification of these frameworks allow for task-specific applications, targeting particular pollutants. acs.org For example, a nickel-based MOF using BPDA as the linker (Ni-BPDC-MOF) was synthesized through a facile one-step hydrothermal method. nih.govresearchgate.net By tuning the synthesis temperature, researchers could control the pore size and surface area, optimizing it for applications like electrochemical energy storage, which is vital for sustainable energy systems. nih.govresearchgate.net The sample synthesized at 180 °C showed a high specific surface area of 311.99 m²·g⁻¹. nih.gov
| Derived Material | Application | Mechanism/Key Feature | Research Finding |
| Cu-based MOF researchgate.net | CO2 Cycloaddition | Catalyzes the reaction of CO2 with epoxides. | Efficient conversion under mild conditions. |
| Zn-based MOF researchgate.net | CO2 Uptake | Moderate ability to adsorb carbon dioxide. | Demonstrates potential for carbon capture applications. |
| General MOFs acs.org | Water Remediation | Adsorption of pollutants in porous structure. | More effective at removing contaminants than traditional materials. |
| Ni-BPDC-MOF nih.govresearchgate.net | Energy Storage | High surface area and tunable pore size for supercapacitor electrodes. | Optimized synthesis at 180°C yields a surface area of 311.99 m²·g⁻¹. |
| Cu-based MOF rsc.org | Selective Gas Adsorption | 3D framework with channels of 11 Å and 7 Å diameters. | Exhibits selective adsorption for CO2–N2 and CH4–N2. |
Biodegradability Aspects of this compound-Derived Polymers
The biodegradability of polymers is a critical factor in assessing their environmental impact. Polyesters are a major class of polymers, and their degradation is primarily influenced by the hydrolytic cleavage of their ester bonds. researchgate.netnih.gov While aliphatic polyesters are generally known to be biodegradable, the incorporation of aromatic units, such as those derived from BPDA, significantly alters their properties. researchgate.netresearchgate.net
Aromatic polyesters, like poly(ethylene terephthalate) (PET), are known for their excellent material properties but are highly resistant to microbial attack and hydrolysis. researchgate.net The rigid structure of the aromatic rings in the polymer backbone, such as the biphenyl unit from BPDA, imparts high thermal stability and mechanical strength but also reduces the flexibility of the polymer chains and hinders access of water and microbial enzymes to the ester linkages. researchgate.netrsc.org This results in very slow degradation rates.
To balance performance with environmental responsibility, aliphatic-aromatic copolyesters have been developed. researchgate.net These materials aim to combine the desirable mechanical and thermal properties of aromatic polymers with the biodegradability of aliphatic polymers. However, the degradation rate is generally slower than that of purely aliphatic counterparts. The degradation of these copolyesters is influenced by factors such as the ratio of aromatic to aliphatic content, crystallinity, and the surrounding environmental conditions (e.g., pH, temperature, microbial activity). researchgate.netnih.gov For instance, the degradation of polyesters can be accelerated in basic environments (pH > 7.4) where hydroxide (B78521) ions attack the ester carbonyl. nih.gov
Research into bio-based pseudo-aromatic monomers like 2-pyrone-4,6-dicarboxylic acid (PDC) offers a promising alternative. researchgate.net Polyesters synthesized with PDC have been shown to possess enhanced biodegradability compared to traditional aromatic polyesters, while still maintaining good thermal and mechanical properties. researchgate.net This suggests a pathway toward creating high-performance polymers with a more favorable end-of-life profile.
| Polymer Type | Monomer Composition | Biodegradability Characteristics | Key Influencing Factors |
| Aliphatic Polyesters (e.g., PBS) researchgate.net | Aliphatic diols and dicarboxylic acids | Generally biodegradable. | Susceptible to hydrolytic and enzymatic degradation. |
| Aromatic Polyesters (BPDA-based) researchgate.net | Aromatic dicarboxylic acids (e.g., BPDA) and diols | Highly resistant to microbial attack and hydrolysis; very slow degradation. | High crystallinity and structural rigidity limit water/enzyme access. |
| Aliphatic-Aromatic Copolyesters researchgate.net | Mix of aliphatic and aromatic monomers | Biodegradability is reduced compared to fully aliphatic polyesters but improved over fully aromatic ones. | Ratio of aromatic to aliphatic units; environmental conditions (pH, microbes). |
| PDC-based Polyesters researchgate.net | 2-pyrone-4,6-dicarboxylic acid (PDC), diols | Shows remarkable increase in biodegradability compared to conventional polyesters. | The pseudo-aromatic nature of the PDC ring. |
Future Research Directions and Emerging Applications
Exploration of Novel MOF and CP Architectures with Enhanced Functionalities
The use of Biphenyl-4,4'-dicarboxylic acid and its derivatives as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) is a burgeoning field of research. Scientists are exploring the creation of novel architectures by employing solvothermal and hydrothermal synthesis methods, which allow for the crystallization of complex structures. rsc.orgacs.orgnih.gov
The choice of metal ions and the functionalization of the biphenyl (B1667301) linker are critical factors that dictate the final topology and properties of the resulting framework. For instance, using 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid with different metal ions has led to the formation of MOFs with varied dimensionalities and topologies, such as 3D frameworks with sra topology and 2D networks with sql topology. rsc.org Similarly, 3,3′-dimethoxy-4,4′-biphenyldicarboxylic acid has been used to create robust 2D and 3D coordination polymers with high thermal stability and fluorescent properties. acs.org
A significant area of exploration is the phenomenon of interpenetration, where multiple frameworks grow through one another. Research has shown that controlling the degree of interpenetration can tune the porosity and luminescence of the resulting MOFs. rsc.org For example, a copper-based MOF derived from a methoxy-substituted biphenyl dicarboxylic acid ligand exhibited a two-fold interpenetrated 3D structure with large 1D open channels. researchgate.net Another study detailed a cadmium-based MOF with an unprecedented 4-fold interpenetrated 3D framework. rsc.org These intricate structures exhibit enhanced functionalities, including selective gas adsorption of CO2 over N2 and CH4 over N2, selective adsorption of dyes, and nonlinear optical (NLO) activity. rsc.org
| MOF/CP Designation | Metal Ion(s) | This compound Derivative | Topology | Key Functionalities | Reference |
| MOF 1 | Mn | 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid | sra (3D) | Not specified | rsc.org |
| MOF 2 | Ni | 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid | sql (2D) | Not specified | rsc.org |
| MOF 3 | Cu | 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid | lvt (3D, 4-fold interpenetrated) | Selective gas adsorption (CO₂–N₂, CH₄–N₂) | rsc.org |
| MOF 4 | Cd, Na | 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid | 3D/3D hetero-interpenetrated | Selective adsorption for cationic dyes, Nonlinear optical (NLO) activity | rsc.org |
| Complex 1 | Cd | 3,3′-dimethoxy-4,4′-biphenyldicarboxylic acid | sra (3D) | Fluorescence, High thermal stability (>380 °C) | acs.org |
| Complex 2 | Zn | 3,3′-dimethoxy-4,4′-biphenyldicarboxylic acid | 2D network | Fluorescence, High thermal stability (>380 °C) | acs.org |
| Complex 3 | Cu | 3,3′-dimethoxy-4,4′-biphenyldicarboxylic acid | 4⁴ square lattice (2D) | Antiferromagnetic interaction | acs.org |
| CPs 1-9 | Co, Mn, Zn, Cd, Cu | 3,3′-dihydroxy-(1,1′-biphenyl)-4,4′-dicarboxylic acid & 4,4′-dihydroxy-(1,1′-biphenyl)-3,3′-dicarboxylic acid | Varies (0D to 3D) | Catalysis (Henry reaction), Luminescence | nih.govacs.org |
Advanced Catalytic Systems based on this compound Linkers for Complex Reactions
MOFs and CPs constructed from this compound linkers are emerging as highly effective heterogeneous catalysts. The porous nature and the presence of active metal sites within these frameworks are key to their catalytic activity. Future research is focused on designing advanced catalytic systems for complex organic reactions.
One study highlighted the catalytic potential of nine different metal-organic architectures assembled from dihydroxy-functionalized biphenyl dicarboxylic acid linkers in the Henry reaction, a classic carbon-carbon bond-forming reaction. nih.govacs.org Another significant advancement involves a fully meta-substituted tetramethoxy-biphenyl-dicarboxylic acid used to construct copper and zinc-based MOFs. The desolvated copper-based framework demonstrated high activity for the cyanosilylation reaction and olefin epoxidation. researchgate.net The zinc-based MOF proved to be an efficient catalyst for the cycloaddition of CO2 with epoxides under mild conditions, addressing a critical environmental challenge by converting CO2 into useful compounds. researchgate.net
The flexibility of the biphenyl linker, which allows for rotation along the carbon-carbon single bond, enables the framework to adapt to the coordination preferences of different metal ions, influencing the catalytic performance. nih.gov Future work will likely focus on creating catalysts with even higher selectivity and efficiency by fine-tuning the electronic properties and the steric environment of the active sites through linker modification.
Integration into Hybrid Materials for Multifunctional Applications
A promising direction for this compound-based materials is their integration into hybrid systems to create multifunctional devices. This involves combining MOFs with other materials, such as polymers, metal oxides, or conductive substrates, to leverage the properties of each component.
A notable application is in energy storage. Nickel-based MOFs using this compound (BPDC) as the organic linker have been synthesized for use in high-performance supercapacitors. nih.govresearchgate.netnih.gov In one study, a facile one-step hydrothermal method was used to create Ni-BPDC-MOF nanoplates. nih.govresearchgate.net By tuning the synthesis temperature, the pore size of the nanostructure could be controlled, which is crucial for electrochemical performance. nih.govresearchgate.netnih.gov The optimized material exhibited a high specific surface area (311.99 m²·g⁻¹) and delivered a high specific capacitance of 488 F·g⁻¹ with excellent cycling stability. nih.govresearchgate.net
Another emerging application is in electrochromic devices, or "smart windows." Researchers have fabricated a Ni-IRMOF-74 film on a conductive substrate using a dihydroxy-biphenyl dicarboxylic acid linker. acs.org This hybrid material demonstrated rapid coloring and bleaching times (1.9 s/2.0 s), high coloration efficiency, and good stability, transitioning from transparent to green and then deep-brown. acs.org Such developments pave the way for the use of these hybrid MOF composites in future electrochemical energy storage and smart energy management systems. nih.govresearchgate.netacs.org
Rational Design of Next-Generation this compound Derivatives for Specific Research Needs
The rational design of new derivatives of this compound is a key strategy for developing materials with precisely tailored functionalities. By introducing different functional groups onto the biphenyl backbone, researchers can control the assembly of MOF/CP structures and imbue them with specific properties. nih.gov
The selection of positional isomers and the placement of functional groups like hydroxyl (-OH) or methoxy (B1213986) (-OCH3) have been shown to significantly influence the final architecture and properties of the resulting coordination polymers. rsc.orgacs.orgnih.govacs.org For example, the use of 3,3′-dihydroxy-(1,1′-biphenyl)-4,4′-dicarboxylic acid versus 4,4′-dihydroxy-(1,1′-biphenyl)-3,3′-dicarboxylic acid leads to CPs with different dimensionality and topology, even with the same metal ion. acs.org This highlights the high degree of control achievable through thoughtful ligand design.
Beyond MOFs, the rational design of biphenyl derivatives is crucial in medicinal chemistry. For instance, a new series of biphenyl-4-carboxamide derivatives were designed and synthesized as potent and orally available antagonists for the TRPV1 receptor, a target for treating neuropathic pain. nih.gov This work demonstrates how systematic structural modifications can optimize properties like aqueous solubility and metabolic stability while reducing off-target effects. nih.gov Future research will continue to leverage these design principles to create next-generation derivatives for specific needs in materials science, catalysis, and medicine. mdpi.com
Computational-Experimental Synergy for Accelerated Discovery in this compound Research
The synergy between computational modeling and experimental synthesis is proving to be a powerful tool for accelerating the discovery and development of new materials based on this compound. This combined approach allows for the prediction of material properties and the rational design of synthetic targets, saving significant time and resources.
In one study, a combination of experimental measurements and ab initio calculations was used to accurately determine the thermochemical properties, such as the gas-phase enthalpies of formation, for various biphenyl-dicarboxylic acid isomers. nih.gov The excellent agreement between the calculated and experimental values provided high confidence in the estimates for isomers that were not studied experimentally. nih.gov
Computational methods are also being used to guide the synthesis of MOFs with desired morphologies. Researchers have demonstrated a rational design strategy where aromatic dicarboxylic acids were computationally selected as additives to control the crystal growth of zinc-based MOFs, leading to new, non-cubic morphologies without changing the underlying framework. umich.edu Furthermore, computational analysis has been essential for understanding the complex pore systems within interpenetrated MOF structures, which is critical for applications in gas storage and separation. rsc.org This powerful combination of theory and experiment is essential for navigating the vast design space of this compound-based materials and for the rapid identification of candidates for specific applications.
Q & A
Q. Tables for Key Comparisons
Table 1: Functionalization Strategies for H₂bpdc in MOFs
Table 2: Analytical Techniques for H₂bpdc Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
